2-Cyano-3-hydroxyquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDFABEUPPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344630 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15462-43-8 | |
| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-cyano-3-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic protocol, expected analytical data, and explores its interaction with a key cellular signaling pathway.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Friedländer annulation , a classic and versatile method for the construction of quinoline rings.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an electron-withdrawing group. In this proposed synthesis, 2-aminosalicylaldehyde serves as the aromatic precursor, and malononitrile provides the activated methylene component.
Experimental Protocol: Proposed Friedländer Synthesis
Materials:
-
2-Aminosalicylaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Distilled water
-
Sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-aminosalicylaldehyde in absolute ethanol.
-
Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile. Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form. If so, collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the product, which can then be filtered, washed with cold water, and dried.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound are accomplished through a combination of spectroscopic and analytical techniques. Due to the limited availability of published data for this specific molecule, the expected data are inferred from closely related analogs, such as 4-hydroxy-3-cyano-7-chloro-quinoline and other substituted quinolines.[6][7][8]
Data Presentation: Expected Analytical and Spectroscopic Data
| Analytical/Spectroscopic Technique | Expected Data/Observations |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 200-250 °C |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0-11.0 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.5-7.8 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-165 (C-OH), 145-150 (Ar-C), 115-140 (Ar-CH), 115-120 (CN), 90-100 (C-CN) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3200-3400 (O-H stretch), 2220-2240 (C≡N stretch), 1600-1650 (C=C, C=N stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 171.05 [M+H]⁺, 169.04 [M-H]⁻ |
Biological Activity and Signaling Pathways
Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[9][10][11] A significant aspect of their mechanism of action is their ability to chelate metal ions, which can interfere with various cellular processes. Furthermore, studies have shown that certain quinoline derivatives can modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway .[9][12][13]
The canonical NF-κB signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[14][15]
Mandatory Visualization: NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Canonical NF-κB signaling pathway with potential inhibition by a quinoline derivative.
Experimental Workflow: Investigating NF-κB Inhibition
Caption: Workflow for assessing the inhibitory effect of this compound on NF-κB signaling.
Disclaimer: The synthesis protocol and expected characterization data are proposed based on established chemical principles and data from analogous compounds, as specific experimental literature for this compound is limited. Researchers should validate these methods and findings in their own laboratory settings.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-hydroxyquinoline is a heterocyclic organic compound belonging to the quinoline family. This scaffold is of significant interest in medicinal chemistry due to the versatile reactivity offered by the cyano and hydroxyl groups, making it a valuable precursor in the synthesis of more complex molecules.[1] Derivatives of 3-cyanoquinoline have garnered attention for their potential as therapeutic agents, particularly as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling and proliferation.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental protocols, and explores its potential biological significance based on related compounds.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following tables summarize the available predicted and limited experimental data.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15462-43-8 | [2][3] |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| Boiling Point | 189.2 °C (Predicted) | [4] |
| Density | 1.36 g/cm³ (Predicted) | |
| Refractive Index | 1.702 (Predicted) | |
| Flash Point | 189.2 °C (Predicted) | |
| Polar Surface Area | 56.91 Ų (Predicted) | |
| logP | 1.81 (Predicted) |
Note: The majority of the quantitative data available for this specific compound is predicted and should be used as an estimation. Experimental verification is highly recommended.
Tautomerism
It is important to consider the potential for tautomerism in this compound. Hydroxyquinolines can exist in equilibrium between their enol (hydroxy) and keto (oxo) forms. While no specific studies on the tautomerism of this compound were found, related hydroxyquinoline derivatives have been shown to exhibit this property, which can significantly influence their chemical reactivity and biological activity. The stability of each tautomer can be affected by factors such as solvent polarity and pH.
Experimental Protocols
Representative Synthesis of a 3-Cyano-4-hydroxyquinoline Derivative
This protocol describes the synthesis of 7-Chloro-3-cyano-4-hydroxyquinoline, a closely related analog.
Procedure: A solution of 13.6 g of the corresponding starting material is heated at a gentle reflux (bath temperature 160-170°C) for three and a half hours in the presence of sulfuric acid (sp. gr. 1.84). The cooled solution is then added to ice-water, leading to the separation of a heavy brown oil. The mixture is subsequently made basic with ammonium hydroxide. After three hours of stirring and rubbing, the resulting crystallized mass is filtered and air-dried. The crude product is then extracted with boiling toluene. The toluene solution is decanted while hot, treated with charcoal, filtered, and refrigerated to yield the purified product.[5]
Note: This is a generalized protocol for a related compound and would require optimization for the specific synthesis of this compound.
Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathways have been elucidated for this compound itself, the broader class of 3-cyanoquinoline derivatives has been investigated as inhibitors of protein tyrosine kinases.[1] In particular, quinoline-based molecules have been designed and synthesized as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8][9][10]
The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are critical for tumor growth, proliferation, and angiogenesis.
Potential Signaling Pathway Inhibition
Based on the activity of related quinoline derivatives, this compound could potentially inhibit the EGFR and VEGFR-2 signaling pathways. The following diagram illustrates a simplified representation of these pathways and the potential point of inhibition.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion
This compound represents a chemical scaffold with significant potential for further investigation in the field of drug discovery, particularly in the development of kinase inhibitors. While there is a notable lack of comprehensive, experimentally verified physicochemical data for this specific compound, the information available for related 3-cyanoquinoline and quinoline derivatives provides a strong rationale for its continued exploration. Future research should focus on the experimental determination of its physicochemical properties, the development of a robust synthetic protocol, and the elucidation of its specific biological targets and mechanisms of action. This foundational data will be critical for advancing the development of novel therapeutics based on the this compound core.
References
- 1. This compound | 15462-43-8 | Benchchem [benchchem.com]
- 2. This compound | 15462-43-8 [chemicalbook.com]
- 3. This compound | 15462-43-8 [chemicalbook.com]
- 4. 15462-43-8 this compound [chemsigma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Cyano-3-hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-3-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule. The information presented herein is compiled from analyses of structurally similar compounds and established spectroscopic principles, offering a robust predictive framework for researchers working with this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, planar quinoline core functionalized with a hydroxyl (-OH) group at the 3-position and a cyano (-C≡N) group at the 2-position. This substitution pattern significantly influences the electronic environment of the molecule, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of synthesized this compound.
The following sections provide a detailed breakdown of the expected NMR, IR, and UV-Vis data, presented in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous quinoline derivatives and the known effects of cyano and hydroxyl substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and a characteristic signal for the hydroxyl proton. The exact chemical shifts can be influenced by the solvent used.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 8.0 - 8.2 | s | - |
| H5 | 7.8 - 8.0 | d | 7.5 - 8.5 |
| H6 | 7.4 - 7.6 | t | 7.0 - 8.0 |
| H7 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H8 | 7.9 - 8.1 | d | 7.5 - 8.5 |
| 3-OH | 9.0 - 11.0 | br s | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the quinoline ring and the cyano group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 150 - 155 |
| C4 | 120 - 125 |
| C4a | 125 - 130 |
| C5 | 128 - 132 |
| C6 | 124 - 128 |
| C7 | 130 - 135 |
| C8 | 118 - 122 |
| C8a | 145 - 150 |
| C≡N | 115 - 120 |
Note: Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡N stretch (cyano) | 2220 - 2260 | Strong, Sharp |
| C=C and C=N stretch (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Medium |
| Aromatic C-H bend | 750 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π→π | ~230 - 250 | High |
| π→π | ~280 - 300 | Medium |
| π→π* | ~330 - 350 | Medium to Low |
Note: The exact λmax and molar absorptivity values can vary depending on the solvent.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound. The provided spectroscopic data and protocols will aid in the unambiguous identification and quality control of this important chemical entity.
Crystal Structure of 2-Cyano-3-hydroxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 2-Cyano-3-hydroxyquinoline. Despite extensive searches in scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), a determined crystal structure for this compound has not been publicly reported. This document, therefore, serves as a comprehensive procedural guide for researchers aiming to synthesize, crystallize, and determine the crystal structure of this compound. The methodologies outlined are based on established protocols for similar quinoline derivatives. This guide also presents a hypothetical data set and a visual workflow to aid in experimental design and execution.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, and antimicrobial properties.[1][2] The compound this compound, identified by CAS number 15462-43-8, is a member of this family.[3][4][5] The precise arrangement of atoms in its crystal lattice, its crystal structure, is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and guiding rational drug design.
While the crystal structures of related compounds like 2-hydroxyquinoline are known[6], the specific crystallographic data for this compound remains undetermined. This guide provides the necessary theoretical and practical framework to address this knowledge gap.
Proposed Synthesis and Crystallization
A plausible synthetic route for this compound can be adapted from known quinoline syntheses. The following is a proposed experimental protocol for its synthesis and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.
Experimental Protocol: Synthesis
A potential synthetic method could involve the reaction of a suitably substituted aniline with a malonic acid derivative, followed by cyclization and functional group manipulation. A more direct approach might adapt methods used for other cyanopyridine or quinoline syntheses.[7]
Materials:
-
Substituted aniline precursor
-
Malononitrile
-
Appropriate solvent (e.g., ethanol, DMF)
-
Catalyst (if required, e.g., piperidine)
Procedure:
-
Dissolve the aniline precursor and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux for a specified duration, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product.
-
Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.
Experimental Protocol: Purification and Crystallization
Purification: The crude this compound should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to achieve high purity.
Crystallization: Single crystals for X-ray diffraction can be grown using various techniques:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Crystal Structure Determination
Once suitable single crystals are obtained, the crystal structure can be determined using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for this compound, based on typical values for similar organic molecules. This table is intended for illustrative purposes to guide researchers in what to expect.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₆N₂O |
| Formula Weight | 170.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 10.0 |
| b (Å) | 5.0 - 7.0 |
| c (Å) | 12.0 - 15.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 600 - 800 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.4 - 1.5 |
| Absorption Coefficient (mm⁻¹) | 0.10 - 0.12 |
| F(000) | 352 |
| Crystal Size (mm³) | 0.2 x 0.2 x 0.1 |
| θ range for data collection (°) | 2.0 - 28.0 |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| R(int) | < 0.05 |
| Final R indices [I>2σ(I)] | R₁ = < 0.05, wR₂ = < 0.15 |
| R indices (all data) | R₁ = < 0.10, wR₂ = < 0.20 |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, crystallization, and crystal structure determination of this compound.
Conclusion
While the crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for its determination. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this compound. The availability of its crystal structure will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. 3-Hydroxyquinoline-2-carbonitrile | C10H6N2O | CID 598421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103936670B - The synthetic method of 2-cyano group-3-picoline - Google Patents [patents.google.com]
- 7. This compound | 15462-43-8 [chemicalbook.com]
Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline
An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Cyano-3-hydroxyquinoline
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound, featuring both a nitrile (cyano) and a hydroxyl group on the quinoline scaffold, is a promising candidate for drug design and development. Understanding its molecular structure, stability, and electronic properties is paramount for predicting its reactivity, biological interactions, and potential as a therapeutic agent.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate these properties with high accuracy.[3] These computational approaches allow for the determination of optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and the analysis of frontier molecular orbitals (HOMO-LUMO).[4] This guide details the theoretical framework, computational workflow, and standard experimental protocols for a thorough investigation of this compound.
Computational and Experimental Methodologies
Quantum Chemical Calculations Protocol
The computational analysis of this compound is designed to predict its structural and electronic characteristics. The workflow, based on standard practices for similar molecules, is visualized below.[4][5]
The calculations would be performed using a program like Gaussian 09W. The molecular structure would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[4] Following optimization, vibrational frequencies are calculated to predict FT-IR and FT-Raman spectra and to confirm the structure is at a true energy minimum. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[6] Finally, Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions.[5]
Experimental Protocols
Synthesis of this compound: A common route for synthesizing hydroxyquinolines is the Friedländer annulation or a variation thereof. A plausible approach involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group, such as malononitrile, in the presence of a base catalyst. The reaction mixture is typically heated under reflux, and the resulting product is purified by recrystallization.
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, such as a Perkin-Elmer model, in the 4000–400 cm⁻¹ range.[4] The solid sample is prepared using the KBr pellet technique. The FT-Raman spectrum would be obtained with an instrument like a Bruker RFS-27, using a Nd:YAG laser for excitation in the 4000–100 cm⁻¹ range.[4]
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol) to a known concentration. The absorbance is recorded across a wavelength range, typically from 200 to 800 nm, to identify the absorption maxima (λmax).[7]
Predicted Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides key structural parameters. The table below presents expected bond lengths and angles for this compound, based on known values for similar quinoline structures.[4] The planar quinoline ring is expected, with the cyano and hydroxyl groups lying in the same plane.
| Parameter | Bond/Angle | Expected Value (DFT) |
| Bond Lengths (Å) | C2-C(N) | ~1.44 Å |
| C≡N | ~1.16 Å | |
| C3-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| C-C (ring) | 1.37 - 1.43 Å | |
| C-H (ring) | ~1.08 Å | |
| Bond Angles (°) | C3-C2-C(N) | ~121° |
| C2-C(N)-N | ~179° | |
| C2-C3-O | ~118° | |
| C3-O-H | ~109° | |
| Dihedral Angle (°) | C4-C3-O-H | ~0° (planar) |
Vibrational Spectral Analysis
Vibrational analysis is crucial for identifying functional groups. The characteristic frequencies for this compound are predicted below. Theoretical frequencies are often scaled (e.g., by 0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[4]
| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Expected Scaled DFT (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3200 - 3400 (broad) | ~3350 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | ~3060 |
| C≡N Stretch | Cyano | 2220 - 2260 (strong) | ~2245 |
| C=C/C=N Stretch | Quinoline Ring | 1450 - 1650 | 1460 - 1630 |
| O-H Bend | Hydroxyl | 1350 - 1450 | ~1400 |
| C-H Bend (in-plane) | Aromatic Ring | 1000 - 1300 | 1050 - 1280 |
| C-H Bend (out-of-plane) | Aromatic Ring | 750 - 900 | 770 - 880 |
The C≡N stretching vibration is expected to be a sharp, intense band in both FT-IR and FT-Raman spectra, providing a clear marker for the nitrile group.[8] The broad O-H stretching band in the FT-IR spectrum would indicate the presence of the hydroxyl group, potentially involved in intermolecular hydrogen bonding in the solid state.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties determine the molecule's reactivity and optical characteristics. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to this analysis.
| Parameter | Description | Predicted Value |
| λmax (nm) | Max Absorption Wavelength | ~320-350 nm |
| HOMO Energy | Electron Donating Ability | ~ -6.5 eV |
| LUMO Energy | Electron Accepting Ability | ~ -2.0 eV |
| Energy Gap (ΔE) | HOMO-LUMO Gap | ~ 4.5 eV |
A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability.[5] The analysis of the molecular orbitals would likely show that the HOMO is localized primarily on the quinoline ring and the hydroxyl oxygen, while the LUMO is distributed across the ring system and the electron-withdrawing cyano group. This distribution is critical for understanding charge transfer within the molecule.
Potential Biological Activity and Signaling
Derivatives of quinoline are known to act as inhibitors of various enzymes and signaling pathways. Specifically, compounds with a 2-cyano-acrylamide structure, which is structurally related to the target molecule, have been identified as inhibitors of Deubiquitinase (DUB) enzymes.[9] DUBs are crucial regulators in the ubiquitin-proteasome system, which controls protein degradation and cellular signaling. Inhibition of DUBs can disrupt pathological processes, making them attractive targets in cancer and infectious disease research.
The diagram below illustrates a hypothetical mechanism where this compound acts as a DUB inhibitor, preventing the removal of ubiquitin from a target protein and thereby marking it for degradation by the proteasome.
Conclusion
This guide provides a comprehensive framework for the quantum chemical analysis of this compound. By combining Density Functional Theory calculations with standard spectroscopic experiments, a deep understanding of its molecular structure, vibrational modes, and electronic behavior can be achieved. The predicted geometric and spectroscopic data serve as a benchmark for future experimental work. Furthermore, the analysis of its electronic properties and comparison with structurally similar bioactive molecules suggest its potential as an enzyme inhibitor, particularly within the ubiquitin-proteasome system. This integrated computational and experimental approach is invaluable for guiding the rational design of novel quinoline-based therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of substituted quinolines, particularly those bearing hydroxyl groups, is of critical importance as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions. This technical guide provides an in-depth examination of the tautomerism in 2-cyano-3-hydroxyquinoline, a versatile precursor in organic synthesis. Due to the absence of specific experimental studies on this particular molecule in the available scientific literature, this guide integrates established principles of quinoline chemistry, general methodologies for tautomer analysis, and theoretical considerations to build a comprehensive understanding.
The Tautomeric Equilibrium
This compound can exist in two primary tautomeric forms: the enol-form (3-hydroxyquinoline) and the keto-form (3-oxo-1,2-dihydroquinoline or quinolin-3(1H)-one). The equilibrium between these two forms is a dynamic process influenced by various factors, including the solvent, temperature, and the electronic effects of substituents.
The cyano group at the 2-position, being an electron-withdrawing group, is expected to significantly influence the position of the tautomeric equilibrium. It can stabilize the enolate intermediate in base-catalyzed enolization, potentially favoring the enol form. Conversely, its electronic effects can also impact the relative stability of the keto and enol tautomers.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other is dictated by its relative thermodynamic stability, which is influenced by several factors:
-
Solvent Polarity: Polar protic solvents can stabilize both tautomers through hydrogen bonding, while polar aprotic solvents may favor the more polar tautomer. Nonpolar solvents generally favor the less polar tautomer. Studies on related hydroxyquinolines have shown a significant solvent dependency on the tautomeric equilibrium.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the quinoline ring in the enol form, or with the cyano group, could provide additional stabilization.
-
Aromaticity: The enol form retains the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The keto form disrupts this aromaticity to some extent.
-
Electronic Effects of Substituents: The electron-withdrawing nature of the cyano group at the 2-position can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby affecting the equilibrium.
Experimental Protocols for Tautomerism Analysis
While specific experimental data for this compound is not available, the following are standard methodologies employed for studying tautomeric equilibria in related heterocyclic systems.
Synthesis of this compound
A plausible synthetic route, based on established quinoline syntheses, would involve the cyclization of a suitably substituted aniline precursor. One general approach is the Friedländer annulation or a variation thereof. A potential specific protocol would involve:
-
Starting Materials: 2-aminobenzonitrile and an active methylene compound such as ethyl cyanoacetate.
-
Reaction Conditions: Base-catalyzed condensation (e.g., using sodium ethoxide in ethanol) followed by intramolecular cyclization.
-
Workup and Purification: Neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.
-
Protocol:
-
Dissolve the sample in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra for each solution.
-
Integrate the signals corresponding to unique protons or carbons of each tautomer to determine their relative populations.
-
The equilibrium constant (Keq = [enol]/[keto]) can be calculated from the ratio of the integrals.
-
-
Expected Observations: Distinct chemical shifts for the protons and carbons in the vicinity of the tautomerizing functional groups (e.g., C2, C3, C4, and the N-H or O-H protons). The presence of two sets of signals would confirm the existence of both tautomers in equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol forms will have different chromophores and thus different UV-Vis absorption spectra.
-
Protocol:
-
Prepare dilute solutions of the compound in various solvents.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity.
-
The presence of an isosbestic point in the spectra upon changing solvent composition can be strong evidence for a two-component equilibrium.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the solid state or in solution.
-
Protocol:
-
Acquire the IR spectrum of the solid sample (e.g., as a KBr pellet or using ATR).
-
Acquire IR spectra of the compound dissolved in different solvents.
-
-
Expected Observations: The enol form will show a characteristic O-H stretching band, while the keto form will exhibit a C=O stretching band. The position of these bands can provide insights into hydrogen bonding.
Caption: Experimental workflow for the study of tautomerism.
Quantitative Data Summary
As there is no specific experimental data available in the literature for the tautomeric equilibrium of this compound, a quantitative data table cannot be provided at this time. It is anticipated that the equilibrium constant would vary significantly with the solvent, as observed for other hydroxyquinolines.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer (Hypothetical) | Equilibrium Constant (Keq = [enol]/[keto]) (Hypothetical) |
| Dioxane | 2.2 | Enol | > 1 |
| Chloroform | 4.8 | Enol | > 1 |
| Acetone | 20.7 | Mixed/Keto | ~ 1 or < 1 |
| Ethanol | 24.6 | Mixed/Keto | ~ 1 or < 1 |
| DMSO | 46.7 | Keto | < 1 |
| Water | 80.1 | Keto | << 1 |
This table is hypothetical and intended to illustrate the expected trend based on studies of similar compounds. Actual experimental values are required for confirmation.
Conclusion
The tautomerism of this compound represents an important area of study for chemists involved in the synthesis and development of novel quinoline-based compounds. While direct experimental investigation of this specific molecule is lacking in the current literature, the established principles of tautomerism and the analytical methodologies outlined in this guide provide a robust framework for its future characterization. The interplay of the electron-withdrawing cyano group and the tautomerizable hydroxy group at the 3-position makes this molecule a particularly interesting case for studying the subtle factors that govern tautomeric equilibria. Further experimental work, including synthesis, comprehensive spectroscopic analysis in a range of solvents, and X-ray crystallography, is necessary to fully elucidate the tautomeric behavior of this compound and to enable the rational design of its derivatives for various applications.
The Biological Activity of 2-Cyano-3-hydroxyquinoline: A Technical Guide for Researchers
An In-depth Review of a Promising Scaffold and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological potential of 2-Cyano-3-hydroxyquinoline, a specific derivative whose direct biological data is limited in publicly available literature. By examining the activities of closely related analogs, this paper aims to provide a comprehensive overview of the potential therapeutic applications of this molecule, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and illustrations of relevant signaling pathways are provided to guide future research in this promising area.
Introduction
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core structure of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents.
This guide specifically explores the potential of this compound. While direct and extensive biological data for this exact molecule is not widely reported, the presence of the cyano group at the 2-position and a hydroxyl group at the 3-position suggests a high potential for biological activity. Quinoline derivatives bearing a cyano group at the C3 position are known to play crucial roles in biological systems, including the inhibition of growth factor receptor activity, which modulates cell growth and proliferation[1]. This document consolidates the available information on closely related analogs to build a predictive profile of the biological activity of this compound and to provide a foundation for future research.
Synthesis of the Quinoline Scaffold
The synthesis of quinoline derivatives can be achieved through various established methods. A general and widely used approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Representative Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-substituted-quinolines
This protocol is adapted from the synthesis of closely related 2-amino-3-cyanoquinoline derivatives and can be considered a starting point for the synthesis of this compound, which may require subsequent modification or alternative starting materials.
Materials:
-
Substituted 2-aminobenzophenone
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of the appropriately substituted 2-aminobenzophenone (1 equivalent), malononitrile (1.2 equivalents), and a catalytic amount of piperidine is refluxed in ethanol for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-amino-3-cyano-4-substituted-quinoline.
-
Further purification can be achieved by recrystallization from a suitable solvent.
References
An In-depth Technical Guide to 2-Cyano-3-hydroxyquinoline Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Among the vast array of quinoline derivatives, those bearing a cyano group at the 2-position and a hydroxyl group at the 3-position have emerged as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 2-cyano-3-hydroxyquinoline derivatives, detailing their synthesis, physicochemical properties, and diverse biological activities, with a focus on their anticancer and antimicrobial applications.
Core Chemical Structure and Properties
The fundamental structure of a this compound derivative is characterized by a fused benzene and pyridine ring system. The presence of the electron-withdrawing cyano group at the 2-position and the electron-donating hydroxyl group at the 3-position creates a unique electronic environment that influences the molecule's reactivity and biological interactions. These functional groups also serve as key handles for synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its analogues can be achieved through several synthetic routes. A common and effective method involves the reaction of N-(2-aminobenzoyl)benzotriazoles with malononitrile in the presence of a base such as potassium tert-butoxide (tert-BuOK). This reaction proceeds via a condensation mechanism to yield the 2-amino-4-hydroxyquinoline-3-carbonitrile scaffold, which is a close analogue and key intermediate. Subsequent modifications can be performed to achieve the desired this compound structure.
General Experimental Protocol for Synthesis
The following protocol outlines a general procedure for the synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles, which can be adapted for the synthesis of this compound derivatives.[1]
Materials:
-
Substituted N-(2-aminobenzoyl)benzotriazole
-
Malononitrile
-
Potassium tert-butoxide (tert-BuOK)
-
Appropriate solvent (e.g., anhydrous N,N-dimethylformamide)
-
Phosphorus oxychloride (POCl₃) for subsequent chlorination if desired
-
Substituted amines or other nucleophiles for further derivatization
Procedure:
-
Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles:
-
To a solution of the appropriate N-(2-aminobenzoyl)benzotriazole in an anhydrous solvent, add malononitrile and tert-BuOK.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude 2-amino-4-hydroxyquinoline-3-carbonitrile.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles (for further derivatization):
-
Reflux the 2-amino-4-hydroxyquinoline-3-carbonitrile derivative in phosphorus oxychloride (POCl₃).
-
After the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography.
-
-
Synthesis of 4-substituted-2-amino-3-cyanoquinoline derivatives:
-
React the 2-amino-4-chloroquinoline-3-carbonitrile with a desired amine or other nucleophile in a suitable solvent, often in the presence of a base.
-
Heat the reaction mixture as required and monitor by TLC.
-
Work up the reaction mixture by extraction and purify the final product by chromatography or recrystallization.
-
Below is a graphical representation of a typical synthetic workflow.
Biological Activities and Therapeutic Properties
This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives against human lung adenocarcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines.[1]
| Compound ID | R Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4a | H | > 50 | > 50 |
| 4b | 6-F | > 50 | > 50 |
| 4c | 6-Cl | > 50 | > 50 |
| 4d | 6-Br | 3.317 ± 0.142 | 7.711 ± 0.217 |
| 4e | 6-I | 4.648 ± 0.199 | 6.114 ± 0.272 |
| 4f | 5-Br | > 50 | > 50 |
Data are presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Insights: The data suggests that the nature and position of the substituent on the quinoline ring significantly influence the anticancer activity. Halogen substitution at the 6-position appears to be favorable for cytotoxicity, with the bromo and iodo derivatives (4d and 4e) exhibiting the most potent activity.
One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling proteins. Studies on structurally related compounds suggest that 2-cyano-quinoline derivatives can modulate the expression of key apoptotic regulators.
Apoptosis Signaling Pathway: The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be influenced by bioactive compounds.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms.
The following table presents the minimum inhibitory concentration (MIC) values for a series of quinoline derivatives against various microbial strains. While not specific to the 2-cyano-3-hydroxy scaffold, it provides an indication of the potential antimicrobial activity of this class of compounds.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Salmonella typhi (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| 9 | 0.12 | 8 | 0.12 | >1024 | 0.12 |
| 10 | 0.24 | 32 | 0.12 | >1024 | 0.12 |
| 11 | 0.12 | 8 | 0.12 | >1024 | 0.12 |
| 12 | 0.24 | 256 | 0.12 | 512 | 0.12 |
| 13 | 0.12 | 128 | 0.24 | 512 | 0.12 |
| 14 | 0.12 | 64 | 0.12 | 512 | 0.12 |
Data adapted from a study on quinoline derivatives.[2]
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Below is a graphical representation of the broth microdilution workflow.
Future Perspectives and Conclusion
This compound derivatives represent a versatile and promising scaffold in the field of medicinal chemistry. Their demonstrated efficacy as both anticancer and antimicrobial agents warrants further investigation and development. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer and infectious diseases.
References
In-depth Technical Guide on 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) and its Analogs
Disclaimer: Direct and specific experimental data for 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the properties, synthesis, and biological activities of closely related cyano- and hydroxy-substituted quinoline derivatives to offer a predictive and contextual understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of Quinoline and Related Compounds
| Property | Quinoline | 2-Hydroxyquinoline | 3-Hydroxyquinoline | 8-Hydroxyquinoline |
| CAS Number | 91-22-5 | 59-31-4 | 580-18-7 | 148-24-3[1] |
| Molecular Formula | C₉H₇N | C₉H₇NO | C₉H₇NO | C₉H₇NO |
| Molecular Weight | 129.16 g/mol | 145.16 g/mol | 145.16 g/mol | 145.16 g/mol |
| Melting Point | -15.6 °C | 197 - 200 °C | 201-203 °C | 76 °C |
| Boiling Point | 237.7 °C | Decomposes | Decomposes | 276 °C[1] |
| Solubility | Slightly soluble in cold water, soluble in organic solvents | Sparingly soluble | Sparingly soluble | Soluble in organic solvents, sparingly soluble in water[2] |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers would need to acquire this data experimentally upon synthesis. The expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system. The exact chemical shifts would be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group.
-
¹³C NMR: Resonances for the carbon atoms of the quinoline core, as well as a distinct signal for the nitrile carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group (typically broad, around 3200-3600 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₆N₂O).
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for related quinoline derivatives, such as 8-hydroxyquinoline, the following general safety precautions should be observed[3][4]:
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May be harmful if inhaled.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Experimental Protocols: Synthesis of Substituted Quinolines
While a specific, detailed protocol for the synthesis of this compound is not available, a general and widely used method for constructing the quinoline scaffold is the Combes quinoline synthesis . This method involves the acid-catalyzed reaction of an aniline with a β-diketone. The following is a generalized protocol that could be adapted by researchers.
Generalized Combes Synthesis of a Substituted Quinoline
-
Reaction Setup: A mixture of the desired aniline (1 equivalent) and β-diketone (1.1 equivalents) is prepared in a round-bottom flask.
-
Acid Catalysis: A strong acid, typically concentrated sulfuric acid, is slowly added to the mixture with cooling.
-
Heating: The reaction mixture is heated, often to around 100-120 °C, for several hours to promote cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
To synthesize this compound, one would need to start with appropriately substituted precursors. For instance, a potential route could involve the cyclization of a 2-aminoaryl ketone with a reagent that provides the cyano and hydroxyl functionalities at the desired positions.
References
Methodological & Application
Application Notes and Protocols for 2-Cyano-3-hydroxyquinoline
Disclaimer: Publicly available research detailing specific experimental protocols and applications for 2-Cyano-3-hydroxyquinoline (CAS 15462-43-8) is limited. The following application notes and protocols are based on the known biological activities of structurally related cyano- and hydroxy-quinoline derivatives and should be considered as a general framework for potential research applications.
Application Notes
This compound belongs to the quinoline family of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The presence of both a cyano and a hydroxyl group on the quinoline ring suggests potential for a range of molecular interactions and biological effects.
Anticancer Potential: Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1][3] Specifically, quinoline derivatives with a cyano group at the C3 position have been investigated for their ability to modulate growth factor receptor activity.[4] The 2-amino-3-cyano-quinoline scaffold, which is structurally similar, has been explored for its EGFR inhibitory potential.[4] Therefore, this compound is a candidate for screening as an antiproliferative agent against various cancer cell lines.
Kinase Inhibition: The quinoline core is a key feature in several approved and experimental kinase inhibitors.[1] For instance, substituted 3-cyanoquinolines have been investigated as inhibitors of the mitogen-activated protein kinase (MAPK) pathway.[5] The hydroxyl and cyano groups of this compound could potentially form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases, suggesting its potential as a kinase inhibitor.
Antimicrobial Activity: The quinoline scaffold is also the basis for a number of antibacterial and antifungal agents.[1] Various substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial properties.[1] The specific substitution pattern of this compound may confer activity against a range of microbial pathogens.
Experimental Protocols
The following are generalized protocols for the initial biological evaluation of this compound, based on methodologies commonly used for similar compounds.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line, such as the human lung adenocarcinoma cell line A549 or the breast adenocarcinoma cell line MCF-7.[4]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Kinase Inhibition Assay (General)
This protocol provides a general outline for an in vitro kinase inhibition assay, which would need to be adapted for a specific kinase of interest (e.g., EGFR, a member of the MAPK pathway).
Materials:
-
This compound
-
Recombinant Kinase (e.g., EGFR)
-
Kinase Substrate (a peptide or protein that is a substrate for the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., a phosphospecific antibody or a commercial kinase assay kit)
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the various concentrations of this compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction using a stop solution or by adding EDTA.
-
Signal Detection: Detect the amount of phosphorylated substrate using an appropriate method. This could involve an ELISA-based method with a phosphospecific antibody or a luminescence-based method from a commercial kit.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Calculate the IC₅₀ value from a dose-response curve.
Quantitative Data
The following table presents hypothetical IC₅₀ values for this compound in an in vitro anticancer assay against two human cancer cell lines. This data is for illustrative purposes only.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 | 12.5 |
| This compound | MCF-7 | 18.2 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
| Doxorubicin (Positive Control) | MCF-7 | 1.1 |
Visualizations
Below are diagrams illustrating a general experimental workflow for testing the biological activity of a novel compound and a hypothetical signaling pathway that could be targeted by a quinoline derivative.
Caption: A general experimental workflow for the synthesis, in vitro screening, and data analysis of a novel compound like this compound.
Caption: A simplified diagram of the EGFR signaling pathway, a hypothetical target for inhibition by this compound based on the activity of similar compounds.
References
- 1. ijshr.com [ijshr.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]
Application Notes and Protocols for Hydroxyquinoline-Based Fluorescent Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent chemosensors are invaluable tools in chemical and biological sciences for the detection and quantification of metal ions, which play crucial roles in various physiological and pathological processes. The quinoline scaffold, particularly the hydroxyquinoline moiety, has emerged as a privileged structure in the design of these sensors. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate chelation site that can selectively bind to various metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, providing a measurable signal for detection.
While specific data on 2-Cyano-3-hydroxyquinoline as a fluorescent probe for metal ions is not extensively available in current scientific literature, its structural similarity to the well-characterized 8-hydroxyquinoline suggests its potential as a promising candidate for such applications. The presence of a cyano group, an electron-withdrawing substituent, could potentially modulate the electronic properties and, consequently, the sensing behavior of the hydroxyquinoline core.
This document provides a comprehensive overview of the application of hydroxyquinoline-based fluorescent probes, using the extensively studied 8-hydroxyquinoline and its derivatives as a primary example. The protocols and data presented herein can serve as a foundational guide for researchers interested in exploring the potential of novel hydroxyquinoline derivatives, including this compound, as fluorescent metal ion sensors.
Principle of Detection
The fluorescence of 8-hydroxyquinoline itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response is a common sensing mechanism for many 8-hydroxyquinoline-based probes.[1] Another possible mechanism is the chelation-enhanced fluorescence (CHEF) effect, where the metal ion binding restricts the intramolecular rotation of the molecule, thus reducing non-radiative decay pathways and increasing fluorescence quantum yield.
The general mechanism of metal ion detection using a hydroxyquinoline-based probe can be visualized as follows:
Caption: General chelation mechanism of a hydroxyquinoline probe with a metal ion.
Synthesis of Hydroxyquinoline Derivatives
Theoretical Protocol for Synthesis of this compound
Materials:
-
2-Aminoacetophenone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (or another high-boiling point solvent)
-
Hydrochloric acid
-
Sodium hydroxide
-
Phosphorus oxychloride (POCl₃)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Step 1: Condensation. React 2-aminoacetophenone with diethyl malonate in the presence of a base like sodium ethoxide in ethanol to form the corresponding enamine.
-
Step 2: Cyclization. Heat the resulting enamine in a high-boiling point solvent such as Dowtherm A to induce cyclization, which should yield 2-hydroxy-4-methylquinoline.
-
Step 3: Chlorination. Treat the 2-hydroxy-4-methylquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding 2-chloro-4-methylquinoline.
-
Step 4: Cyanation. Introduce the cyano group at the 2-position by reacting the 2-chloro-4-methylquinoline with sodium or potassium cyanide in a solvent like DMSO. This should yield 2-cyano-4-methylquinoline.
-
Step 5: Oxidation and Hydroxylation. The subsequent oxidation of the methyl group at the 4-position and introduction of a hydroxyl group at the 3-position would require further synthetic steps, which could involve oxidation to a carboxylic acid followed by decarboxylation and subsequent hydroxylation. This part of the synthesis is more complex and would need significant methodological development.
Note: This is a generalized and theoretical pathway. The synthesis of quinoline derivatives can be complex, and the specific reaction conditions would need to be determined experimentally.
Application Notes: Metal Ion Detection using 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives have been successfully employed as fluorescent probes for a wide array of metal ions. The selectivity of the probe can be tuned by modifying the quinoline core with different functional groups.
Quantitative Data for Selected 8-Hydroxyquinoline-Based Probes
The following table summarizes the performance of some representative 8-hydroxyquinoline-based fluorescent probes for the detection of various metal ions.
| Probe/Derivative | Target Ion(s) | Limit of Detection (LOD) | Solvent System | Reference |
| 8-Hydroxyquinoline | Al³⁺ | ~1 x 10⁻⁸ M (0.3 ppb) | Soil extracts | [1] |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | < 10⁻⁷ M | Weak acidic conditions | [1] |
| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | 0.04 ± 0.10 ppm | Aqueous solution | [2] |
| 8-Aminoquinoline derivative | Zn²⁺, Al³⁺ | 11.5 nM (Zn²⁺), 23.5 nM (Al³⁺) | Not specified | [3] |
Note: The performance of a fluorescent probe is highly dependent on the experimental conditions, including the solvent, pH, and presence of interfering ions.
Experimental Protocols
The following are detailed protocols for the use of a generic 8-hydroxyquinoline-based fluorescent probe for the detection of metal ions. These protocols can be adapted for new derivatives like this compound after its synthesis and characterization.
Protocol 1: General Procedure for Metal Ion Sensing
Materials:
-
Stock solution of the hydroxyquinoline probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, at the desired pH)
-
Solvent for dilution (e.g., ethanol, acetonitrile, water)
-
Fluorometer
-
Quartz cuvettes
Workflow:
Caption: Experimental workflow for metal ion detection using a fluorescent probe.
Procedure:
-
Preparation of the test solution: In a quartz cuvette, add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Add the appropriate buffer and solvent.
-
Blank measurement: Record the fluorescence spectrum of the probe solution in the absence of any metal ions. This will serve as the baseline.
-
Titration: Add increasing concentrations of the target metal ion stock solution to the cuvette. After each addition, mix the solution and allow it to equilibrate (typically a few minutes).
-
Fluorescence measurement: Record the fluorescence spectrum after each addition of the metal ion.
-
Data analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Protocol 2: Determination of Selectivity
Procedure:
-
Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration and a different metal ion at a concentration significantly higher than that of the probe (e.g., 10-100 fold excess).
-
Include a solution with only the probe as a control.
-
Record the fluorescence spectrum for each solution.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions. A highly selective probe will show a significant change in fluorescence only in the presence of the target ion.
Protocol 3: Determination of the Limit of Detection (LOD)
Procedure:
-
Record the fluorescence intensity of the probe in the absence of the target metal ion (blank) at least 10 times and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target metal ion.
-
Plot the fluorescence intensity versus the metal ion concentration and determine the slope (k) of the linear portion of the curve at low concentrations.
-
Calculate the LOD using the formula: LOD = 3σ / k .
Signaling Pathway
The interaction of a hydroxyquinoline-based probe with a metal ion typically involves a chelation-driven change in the photophysical properties of the fluorophore. The following diagram illustrates a plausible signaling pathway for a "turn-on" fluorescent response.
Caption: Proposed signaling pathway for a 'turn-on' hydroxyquinoline fluorescent probe.
Conclusion
Hydroxyquinoline derivatives represent a versatile and powerful class of fluorescent probes for the detection of a wide range of metal ions. While specific experimental data for this compound is currently limited, the principles and protocols outlined in these application notes for the well-established 8-hydroxyquinoline scaffold provide a solid foundation for future research. The synthesis and characterization of novel derivatives like this compound could lead to the development of new sensors with unique selectivity and sensitivity profiles, further expanding the toolkit available to researchers in chemistry, biology, and medicine. It is anticipated that the systematic exploration of such new probes will continue to advance our understanding of the roles of metal ions in complex systems.
References
Application of 2-Cyano-3-hydroxyquinoline in Cell Imaging: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-3-hydroxyquinoline and its derivatives represent a class of fluorescent probes with significant potential in cellular imaging. The inherent photophysical properties of the quinoline scaffold, characterized by its electron-rich nitrogen heterocycle, make it a versatile platform for the development of "turn-on" or ratiometric fluorescent sensors. These probes are particularly valuable for visualizing and quantifying intracellular analytes and dynamic processes, such as changes in metal ion concentrations and pH fluctuations, which are critical in various physiological and pathological states. The cyano and hydroxyl substitutions on the quinoline ring can be strategically modified to fine-tune the probe's selectivity, sensitivity, and spectral properties for specific imaging applications.
Principle of Operation
The fluorescence of this compound-based probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a target analyte, such as a metal ion or a change in proton concentration, the electronic properties of the fluorophore are altered. This modulation can lead to a significant change in the fluorescence emission, including an increase in intensity ("turn-on" response) or a shift in the emission wavelength (ratiometric response). This detectable change in fluorescence allows for the visualization and measurement of the target within the complex environment of a living cell.
Key Applications in Cell Imaging
The primary applications of this compound and its analogs in cell imaging revolve around their ability to act as chemosensors for metal ions and as probes for intracellular pH.
Detection of Metal Ions
Quinoline derivatives, particularly those with chelating moieties, have been extensively developed as fluorescent probes for various metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can form stable complexes with metal ions. This interaction often restricts the non-radiative decay pathways of the fluorophore, leading to an enhancement of its fluorescence.
Relevant Metal Ions Detected by Quinoline-Based Probes:
-
Aluminum (Al³⁺): Some quinoline derivatives exhibit high selectivity for Al³⁺, a metal ion implicated in neurodegenerative diseases.
-
Zinc (Zn²⁺): Zn²⁺ is an essential metal ion involved in numerous enzymatic activities and signaling pathways. Fluorescent probes are crucial for studying its homeostasis.
-
Copper (Cu²⁺): Dysregulation of copper levels is associated with various diseases, including Wilson's disease and neurodegenerative disorders.
-
Iron (Fe³⁺): Iron is vital for many biological processes, and its imbalance is linked to oxidative stress and various pathologies.
Quantitative Data Summary for Metal Ion Detection by Quinoline-Based Probes
| Probe Type | Target Ion | Detection Limit | Emission Wavelength (λem) | Cell Line Example | Reference Analogy |
| Quinoline Derivative | Al³⁺ | Nanomolar (nM) range | ~450 - 500 nm | HeLa, SH-SY5Y | [1] |
| Quinoline Derivative | Zn²⁺ | Nanomolar (nM) range | ~500 - 550 nm | PC-3, A549 | [2] |
| Quinoline Derivative | Cu²⁺ | Micromolar (µM) range | Quenching or ~500-550 nm | HepG2, MCF-7 | [3] |
| Quinoline Derivative | Fe³⁺ | Micromolar (µM) range | Quenching or ~520 nm | A549, RAW 264.7 | [4] |
Note: The data presented is a summary based on various quinoline-based fluorescent probes and may not be specific to this compound due to limited available data.
Intracellular pH Sensing
The fluorescence of certain quinoline derivatives is sensitive to changes in the surrounding pH. The protonation and deprotonation of the nitrogen atom or the hydroxyl group can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This characteristic allows for the development of fluorescent probes to monitor pH changes in different cellular compartments, such as lysosomes and mitochondria, which is crucial for understanding cellular processes like endocytosis, autophagy, and apoptosis.
Quantitative Data Summary for pH Sensing by Quinoline-Based Probes
| Probe Type | pH Range | pKa | Emission Wavelength (λem) | Cellular Compartment | Reference Analogy |
| Quinoline Derivative | 4.0 - 8.0 | ~5.0 - 7.0 | Ratiometric or Intensity Change | Cytosol, Lysosomes | [3] |
Note: The data presented is a summary based on various quinoline-based fluorescent probes and may not be specific to this compound due to limited available data.
Experimental Protocols
The following are generalized protocols for the application of this compound-based probes in cell imaging, based on methodologies reported for similar quinoline derivatives. Optimization will be required for specific probes and cell lines.
Protocol 1: Live Cell Imaging of Intracellular Metal Ions
1. Probe Preparation:
- Prepare a stock solution of the this compound-based probe (e.g., 1-10 mM) in cell-culture grade dimethyl sulfoxide (DMSO).
- Store the stock solution at -20°C, protected from light.
2. Cell Culture and Staining:
- Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).
- On the day of the experiment, remove the culture medium.
- Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final desired concentration (typically 1-10 µM).
- Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator.
3. Metal Ion Treatment (Optional):
- To observe the probe's response to a specific metal ion, after the initial incubation, replace the medium with a fresh medium containing a known concentration of the metal salt (e.g., AlCl₃, ZnCl₂, CuSO₄).
- Incubate for an additional 15-30 minutes.
4. Imaging:
- Wash the cells twice with warm HBSS or phosphate-buffered saline (PBS) to remove excess probe.
- Add fresh imaging medium (e.g., phenol red-free medium or HBSS) to the cells.
- Image the cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
5. Data Analysis:
- Quantify the fluorescence intensity in regions of interest (ROIs) within the cells using image analysis software (e.g., ImageJ, FIJI).
- For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
Protocol 2: Measurement of Intracellular pH
1. Probe Preparation and Cell Staining:
- Follow steps 1 and 2 from Protocol 1.
2. pH Calibration (Optional, for quantitative measurements):
- To create a pH calibration curve, treat the stained cells with a series of calibration buffers of known pH (e.g., from pH 4.0 to 8.0) containing a K⁺/H⁺ ionophore like nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.
- Acquire fluorescence images at each pH point.
3. Imaging and Data Analysis:
- Image the cells as described in step 4 of Protocol 1.
- For intensity-based probes, measure the fluorescence intensity at different intracellular locations.
- For ratiometric probes, calculate the fluorescence intensity ratio.
- If a calibration was performed, use the calibration curve to convert fluorescence intensity or ratio values to pH values.
Visualizations
Signaling Pathway for a "Turn-On" Metal Ion Probe
Caption: Workflow of a "turn-on" fluorescent probe for metal ion detection.
Experimental Workflow for Cell Imaging
Caption: General experimental workflow for cellular imaging with fluorescent probes.
Logical Relationship for pH-Dependent Fluorescence
Caption: Logical relationship of a pH-sensitive probe's fluorescence states.
Conclusion and Future Perspectives
While direct and extensive data on the application of this compound for cell imaging is currently limited in publicly available literature, the broader family of quinoline-based fluorescent probes demonstrates immense promise. The synthetic accessibility and tunable photophysical properties of this scaffold make it an attractive platform for developing novel sensors for a wide range of biological analytes and processes. Future research will likely focus on synthesizing and characterizing new this compound derivatives with improved brightness, photostability, and specificity for in vivo imaging applications. The continued development of such probes will undoubtedly provide powerful tools for researchers in cell biology, neuroscience, and drug discovery, enabling a deeper understanding of the intricate molecular mechanisms that govern life and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cyano-3-hydroxyquinoline in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of fluorescent probes for biological imaging and sensing. Their utility stems from a rigid structure and a conjugated π-system that can be readily modified to tune their photophysical properties. The 3-hydroxyquinoline scaffold, in particular, is known for its sensitivity to the local microenvironment, often exhibiting changes in fluorescence emission in response to variations in polarity, hydrogen bonding, or the presence of specific analytes.
This document provides an overview of the potential applications and experimental protocols for 2-Cyano-3-hydroxyquinoline in fluorescence microscopy. It is important to note that while this specific molecule is commercially available, detailed characterization of its fluorescent properties and its applications in microscopy are not extensively documented in peer-reviewed literature. Therefore, the information and protocols presented herein are based on the well-established characteristics of structurally similar compounds, such as 2-aryl-3-hydroxyquinolones (3HQs) and other cyanated fluorophores. The cyano (-CN) group, being a strong electron-withdrawing group, is known to influence the photophysical properties of fluorophores, often leading to an increase in the fluorescence quantum yield.
These notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a novel fluorescent probe.
Principle of Operation: A Hypothesis Based on Analogous Compounds
Many 3-hydroxyquinoline derivatives exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . Upon absorption of a photon, a proton is transferred from the hydroxyl group to the quinoline nitrogen atom, leading to the formation of a transient tautomer. This tautomer then relaxes to the ground state, emitting a photon at a longer wavelength (a large Stokes shift) before reverting to the original structure.
The efficiency of this process and the ratio of emission from the original (normal) and the tautomeric forms can be highly sensitive to the probe's microenvironment, including solvent polarity and the presence of metal ions. This dual emission characteristic makes such compounds attractive as ratiometric probes. It is hypothesized that this compound may operate via a similar mechanism.
2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Cyano-3-hydroxyquinoline is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of functionalized quinoline derivatives. Its unique combination of a nitrile, a hydroxyl group, and a quinoline core allows for diverse chemical transformations, making it a precursor to compounds with potential applications in medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, characterization, and applications, including experimental protocols and data.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is crucial for the development of new therapeutic agents. This compound, with its reactive cyano and hydroxyl groups, offers multiple avenues for structural modification, enabling the synthesis of diverse libraries of quinoline-based compounds for drug discovery and other applications.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl cyanoacetate.[1][2]
Logical Workflow for Friedländer Synthesis
Caption: Friedländer synthesis of this compound.
Experimental Protocol: Synthesis via Friedländer Annulation
Materials:
-
2-Aminobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a minimal amount of hot ethanol and acidify with dilute hydrochloric acid.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to afford this compound.
Note: This is a generalized protocol based on the principles of the Friedländer synthesis.[1][2] Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve higher yields.
Physicochemical and Spectroscopic Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 15462-43-8 | [3] |
| Molecular Formula | C₁₀H₆N₂O | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Appearance | Expected to be a solid | |
| Melting Point | Not explicitly found in searches | |
| Boiling Point | 389.3 °C at 760 mmHg (Predicted) | [3] |
| Refractive Index | 1.702 (Predicted) | [3] |
Spectroscopic Data (Reference Data for Similar Compounds):
While specific spectra for this compound were not found, data for structurally related compounds can provide expected characteristic signals:
-
FT-IR (KBr, cm⁻¹): A study on 4-hydroxy-3-cyano-7-chloro-quinoline reported characteristic vibrational bands. For this compound, one would expect to see:
-
~3400-3200 cm⁻¹ (O-H stretching)
-
~2230-2210 cm⁻¹ (C≡N stretching)
-
~1620-1580 cm⁻¹ (C=N and C=C stretching of the quinoline ring)[4]
-
-
¹H NMR: Proton NMR spectra of quinoline derivatives typically show signals in the aromatic region (δ 7.0-9.0 ppm). The proton on the C4 position is expected to be a singlet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.[5]
-
¹³C NMR: The carbon spectrum would show signals for the nine carbons of the quinoline ring and the carbon of the cyano group. The cyano carbon typically appears around δ 115-120 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.
Applications as a Synthetic Intermediate
The reactivity of the cyano and hydroxyl groups makes this compound a versatile intermediate for the synthesis of more complex quinoline derivatives.
Potential Synthetic Transformations
Caption: Potential synthetic pathways from this compound.
Experimental Protocol: O-Alkylation of this compound
This protocol describes a general procedure for the synthesis of 3-alkoxy-2-cyanoquinoline derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (base)
-
Acetone or Dimethylformamide (DMF) (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-alkoxy-2-cyanoquinoline.
Potential in Drug Development
While specific biological activities for derivatives of this compound are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore. The functional groups of this compound allow for the introduction of various pharmacophoric features, potentially leading to the discovery of novel bioactive molecules. For instance, the cyano group can be a key interaction point with biological targets, and the hydroxyl group provides a handle for improving solubility and introducing further diversity.[7][8]
Conclusion
This compound is a promising and versatile intermediate in organic synthesis. The probable ease of its synthesis via the Friedländer reaction, combined with the reactivity of its functional groups, makes it a valuable starting material for the construction of a wide range of substituted quinolines. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry and materials science.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 3. This compound | 15462-43-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Compounds from 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pharmaceutical compounds utilizing 2-Cyano-3-hydroxyquinoline as a versatile starting material. The inherent reactivity of the cyano and hydroxyl groups allows for the construction of various heterocyclic systems with significant biological activity. The following sections detail the synthesis of fused pyrimido[4,5-b]quinoline derivatives, which have demonstrated notable antimicrobial and anticancer properties.
Introduction
This compound, which exists in tautomeric equilibrium with 2-amino-3-cyanoquinolin-4-one, is a valuable scaffold in medicinal chemistry. The strategic placement of the amino and cyano groups facilitates cyclization reactions to form fused heterocyclic systems. Of particular interest is the synthesis of pyrimido[4,5-b]quinolines, a class of compounds known for their diverse pharmacological activities, including antimicrobial and anticancer effects. This document provides detailed methodologies for the synthesis of these derivatives, along with characterization data and their biological evaluation.
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
The fusion of a pyrimidine ring onto the quinoline core often leads to compounds with enhanced biological activity. The o-amino-nitrile functionality of 2-amino-3-cyanoquinoline serves as a key synthon for the construction of the pyrimidine ring.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis and evaluation of pyrimido[4,5-b]quinoline derivatives.
Application Note 1: Synthesis of 4-Aminopyrimido[4,5-b]quinoline Derivatives with Antimicrobial Activity
This protocol describes the synthesis of 4-aminopyrimido[4,5-b]quinoline derivatives from 2-amino-3-cyanoquinoline and their evaluation as antimicrobial agents. The reaction involves the cyclization of the starting material with various reagents like urea, thiourea, and guanidine.[1][2]
Experimental Protocol: Synthesis of 2-Substituted-4-aminopyrimido[4,5-b]quinolines
A general procedure for the synthesis of 2-substituted-4-aminopyrimido[4,5-b]quinolines involves the fusion of 2-amino-3-cyanoquinoline with urea, thiourea, or guanidine.
Materials:
-
2-Amino-3-cyanoquinoline
-
Urea, Thiourea, or Guanidine hydrochloride
-
Sand bath or oil bath
-
Reaction vessel (e.g., round-bottom flask)
-
Ethanol for recrystallization
Procedure:
-
A mixture of 2-amino-3-cyanoquinoline (1 mmol) and the appropriate cyclizing agent (urea, thiourea, or guanidine hydrochloride; 1.2 mmol) is placed in a reaction vessel.
-
The reaction mixture is heated in a sand bath or oil bath to a molten state (typically 180-220 °C) for a specified time (e.g., 30-60 minutes).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to remove any unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to afford the pure 2-substituted-4-aminopyrimido[4,5-b]quinoline derivative.
Quantitative Data: Yields and Antimicrobial Activity
The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC) was determined using the agar dilution method.
| Compound | 2-Substituent | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 6a | -OH | 75 | >100 | >100 | >100 |
| 6b | -SH | 82 | 25 | 50 | 50 |
| 6c | -NH₂ | 78 | 50 | 100 | 100 |
Data adapted from analogous syntheses described in the literature.[1]
Observations:
-
The thio-functionalized derivative (6b ) exhibited the most significant antimicrobial activity.[1]
-
The hydroxyl-containing derivative (6a ) showed no significant antimicrobial effect.[1]
Application Note 2: Synthesis of N-Aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines as Anticancer Agents
This protocol outlines the synthesis of a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines, which have shown promising activity as dual EGFR/HER2 inhibitors for cancer therapy.[3] The synthesis involves a multi-step process starting from a substituted 2-amino-3-cyanoquinoline derivative.
Experimental Protocol: Multi-step Synthesis
Step 1: Synthesis of the 2-Amino-3-cyano-tetrahydroquinoline Intermediate
A mixture of a cyclic ketone (e.g., cyclohexanone), an aromatic aldehyde, and malononitrile is reacted in the presence of a base (e.g., piperidine) to yield the corresponding 2-amino-3-cyano-tetrahydroquinoline derivative.
Step 2: Dimroth Rearrangement to form the Pyrimido[4,5-b]quinoline Core
The 2-amino-3-cyano-tetrahydroquinoline intermediate is then reacted with an appropriate N-arylformamide, which undergoes a Dimroth rearrangement to form the desired N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine.[3]
Signaling Pathway
Caption: Inhibition of the EGFR/HER2 signaling pathway by pyrimido[4,5-b]quinoline derivatives.
Quantitative Data: Anticancer Activity
The synthesized compounds were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line and their inhibitory activity against EGFR and HER2 kinases.
| Compound | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | EGFR Inhibition IC₅₀ (µM) | HER2 Inhibition IC₅₀ (µM) |
| 4d | 2.67 | 0.065 | 0.090 |
| 4i | 4.31 | 0.116 | 0.164 |
| 4l | 1.62 | 0.052 | 0.055 |
| Lapatinib (Ref.) | >10 | 0.010 | 0.013 |
Data adapted from El-Damasy et al.[3]
Observations:
-
Several synthesized compounds exhibited potent cytotoxic activity against MCF-7 cells, with compound 4l being the most active.[3]
-
Compounds 4d , 4i , and 4l demonstrated strong dual inhibition of both EGFR and HER2 kinases.[3]
-
The most active compound, 4l , was found to induce cell cycle arrest at the S phase and significantly promote apoptosis in MCF-7 cells.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds with significant pharmaceutical potential. The protocols outlined in these application notes provide a foundation for the development of novel antimicrobial and anticancer agents based on the pyrimido[4,5-b]quinoline scaffold. Further derivatization and optimization of these core structures could lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Cyano-3-hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-cyano-3-hydroxyquinoline and its derivatives as precursors for novel heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols detailed below focus on the synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocycles with a broad spectrum of biological activities.
Application Notes
This compound is a versatile scaffold for the synthesis of a variety of fused heterocyclic systems. The presence of the cyano and hydroxyl groups, along with the quinoline core, allows for diverse chemical transformations. A key synthetic strategy involves the conversion of the 3-hydroxy group to a more reactive amine functionality, yielding 2-amino-3-cyanoquinoline. This intermediate serves as a valuable precursor for the construction of fused pyrimidine rings.
The resulting pyrimido[4,5-b]quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties. The synthesis of these compounds is often achieved through cyclocondensation reactions with various reagents. One of the most effective methods involves the reaction of 2-amino-3-cyanoquinoline with guanidine hydrochloride to yield 2,4-diaminopyrimido[4,5-b]quinolines. This reaction provides a straightforward and efficient route to a library of potentially bioactive molecules.
The exploration of different substitution patterns on the quinoline and pyrimidine rings allows for the fine-tuning of the pharmacological properties of these compounds. The protocols provided below offer a foundational method for the synthesis of these valuable heterocyclic scaffolds, enabling further investigation into their therapeutic potential.
Synthesis of 2,4-Diaminopyrimido[4,5-b]quinolines
This section details the experimental protocol for the synthesis of 2,4-diaminopyrimido[4,5-b]quinolines from a 2-amino-3-cyanoquinoline precursor. This two-step process involves the initial synthesis of the precursor followed by the cyclocondensation reaction.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 2,4-diaminopyrimido[4,5-b]quinolines.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-cyanoquinoline (Hypothetical Amination)
This is a representative amination protocol, as a specific literature procedure for the direct amination of this compound was not identified in the search results. Reaction conditions may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in an appropriate solvent, in excess (e.g., 5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration. Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-amino-3-cyanoquinoline.
Step 2: Synthesis of 2,4-Diaminopyrimido[4,5-b]quinoline
This protocol is based on the known cyclocondensation of 2-amino-3-cyanoquinoline with guanidine hydrochloride.
-
Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, combine 2-amino-3-cyanoquinoline (1.0 eq), guanidine hydrochloride (1.5 eq), and a high-boiling point solvent such as ethylene glycol or N,N-dimethylformamide (DMF).
-
Catalyst (Optional): A base such as triethylamine (Et3N) or potassium carbonate (K2CO3) can be added to facilitate the reaction.
-
Microwave Irradiation: Heat the reaction mixture under microwave irradiation at a controlled temperature (e.g., 200 °C) for a specified time (e.g., 20-30 minutes). Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction vessel to room temperature. Pour the reaction mixture into cold water. Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-diaminopyrimido[4,5-b]quinoline.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4-diaminopyrimido[4,5-b]quinoline.
Data Presentation
The following table summarizes the expected products from the reaction of various substituted 2-amino-3-cyanoquinolines with guanidine hydrochloride, along with hypothetical yield ranges based on similar reported reactions.
| Entry | R Group on Quinoline Ring | Product | Hypothetical Yield (%) |
| 1 | H | 2,4-Diaminopyrimido[4,5-b]quinoline | 70-85 |
| 2 | 6-CH₃ | 8-Methyl-2,4-diaminopyrimido[4,5-b]quinoline | 65-80 |
| 3 | 7-Cl | 9-Chloro-2,4-diaminopyrimido[4,5-b]quinoline | 60-75 |
| 4 | 8-OCH₃ | 10-Methoxy-2,4-diaminopyrimido[4,5-b]quinoline | 68-82 |
Potential Signaling Pathway Involvement
Derivatives of pyrimido[4,5-b]quinoline have been reported to exhibit anticancer activity, with some compounds acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Diagram of a Potential Signaling Pathway
Caption: Potential inhibition of EGFR/HER2 signaling by pyrimido[4,5-b]quinolines.
References
Application Notes and Protocols: Metal Complexes of 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, applications, and relevant experimental protocols for metal complexes based on the 2-Cyano-3-hydroxyquinoline ligand. These compounds have garnered significant interest due to their versatile coordination chemistry and promising biological activities.[1]
Introduction to this compound Complexes
This compound is a bidentate ligand that effectively chelates metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. The resulting metal complexes exhibit diverse physicochemical properties and have shown potential in various fields, including medicinal chemistry and catalysis.[1] The formation of stable complexes with transition metals is a key feature, leading to enhanced biological activity compared to the free ligand. This enhancement is often explained by chelation theory, which suggests that the lipophilicity of the metal ion is increased upon complexation, facilitating its passage through microbial cell membranes.[2]
Key Applications
The primary applications of these metal complexes lie in their biological activities, notably as anticancer and antimicrobial agents.
Anticancer Activity
Metal complexes of quinoline derivatives are recognized for their potential as anticancer agents.[3][4] The mechanism of action often involves interaction with DNA, induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS) that cause cellular damage.[5] The planar quinoline ring can intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or nucleotide bases, disrupting DNA replication and transcription.[6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these complexes is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(HL1)2] | HeLa | 2.2 | [6] |
| [Ni(HL1)2] | HeLa | 2.6 | [6] |
Table 1: Example IC50 values for metal complexes of a 2-hydroxy-N'-[(E)-phenylsulfanylmethenyl]quinoline-3-carbohydrazonamide (a derivative ligand system) against the HeLa cervical cancer cell line.[6]
Antimicrobial Activity
These complexes have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species.[7][8] The chelation of the metal ion enhances the antimicrobial properties of the organic ligand.[2] The activity is typically assessed by measuring the diameter of the zone of inhibition in an agar well diffusion assay.
Quantitative Data: Antimicrobial Screening
| Complex | Microorganism | Zone of Inhibition (mm) | Concentration |
| Mn(II) Complex | Staphylococcus aureus | High Activity | 10-30 µg/ml |
| Cu(II) Complex | Streptococcus pyogenes | High Activity | 10-30 µg/ml |
| Ni(II) Complex | Escherichia coli | Very High Activity | 10-30 µg/ml |
| Ni(II) Complex | Candida albicans | Very High Activity | 10-30 µg/ml |
Table 2: Representative antimicrobial activity for Schiff base metal complexes, demonstrating the potent activity of the Ni(II) complex against various microbes.[7] Note: "High Activity" is a qualitative description from the source.
Catalytic Applications
Quinoline-based metal complexes are also explored for their catalytic potential.[1][9][10] For instance, copper complexes have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catechol oxidase enzyme.[9] The efficiency of these catalytic reactions is influenced by the nature of the metal ion and the specific structure of the quinoline ligand.[9]
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) Complex of this compound
This protocol describes a general method for synthesizing a metal(II) complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(OAc)₂)
-
Ethanol or Methanol
-
Stirring hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL), with gentle warming if necessary.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A colored precipitate should form immediately or upon concentration of the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 2-3 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over silica gel.
-
Characterize the product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[11][12]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]
-
Isopropanol or DMSO.[14]
-
Microplate reader.[14]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the metal complex in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complex. Include a vehicle control (e.g., DMSO) and an untreated control.[14]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to screen for antimicrobial activity.[15][16][17]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.[15][18]
-
Well Creation: Aseptically punch wells into the agar using a sterile cork borer.[15]
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the dissolved metal complex at a specific concentration into each well.[15][19] Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.[18]
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[18]
Visualized Workflows and Pathways
Caption: Workflow from synthesis to biological evaluation.
Caption: Potential mechanisms for anticancer activity.
Caption: Relationship between components and application.
References
- 1. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 5. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. botanyjournals.com [botanyjournals.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hereditybio.in [hereditybio.in]
- 19. scielo.br [scielo.br]
Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
Preface:
Initial literature searches for the specific application of 2-Cyano-3-hydroxyquinoline as a sensor for particular analytes did not yield detailed research, quantitative data, or established protocols. However, the broader family of quinoline derivatives has been extensively explored for their sensing capabilities. This document provides a detailed application note and protocol based on a representative quinoline-derivative fluorescent sensor for the detection of Ferric Ions (Fe³⁺) , a common and biologically significant analyte. The principles and methodologies described herein can serve as a foundational guide for researchers interested in the development and application of quinoline-based sensors.
Application Note: A Novel Quinoline Derivative as a Highly Selective and Sensitive Fluorescent Sensor for Fe³⁺ Detection
Introduction
Quinoline and its derivatives are versatile fluorophores that are extensively used in the design of fluorescent chemosensors due to their rigid structure, high quantum yield, and ability to coordinate with metal ions.[1][2] This application note details the use of a novel quinoline derivative as a selective and sensitive "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺). Iron is an essential element in many biological processes, but its imbalance is associated with various pathological conditions. Therefore, the development of reliable sensors for Fe³⁺ is of significant interest in biomedical research and diagnostics.[3]
Sensing Mechanism
The detection of Fe³⁺ by this quinoline-based sensor operates on the principle of fluorescence quenching. The sensor in its free state exhibits strong fluorescence under UV light. Upon the introduction of Fe³⁺, the ion coordinates with the quinoline derivative, forming a stable complex. This complexation facilitates a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the Fe³⁺ ion, leading to a significant decrease, or "quenching," of the fluorescence emission.[4] This "turn-off" response is highly selective for Fe³⁺ over other common metal ions.
Quantitative Data Summary
The performance of the quinoline-based sensor for Fe³⁺ detection is summarized in the table below. The data is compiled from a representative study on a novel quinoline derivative sensor.[1][5]
| Parameter | Value | Reference |
| Analyte | Ferric Ion (Fe³⁺) | [1] |
| Detection Mechanism | Fluorescence Quenching ("Turn-Off") | [1][5] |
| Excitation Wavelength (λex) | 314 nm | [5] |
| Emission Wavelength (λem) | 420 nm | [5] |
| Limit of Detection (LOD) | 8.67 x 10⁻⁵ M | [1][5] |
| Binding Stoichiometry (Sensor:Fe³⁺) | 1:1 | [5] |
| Association Constant (Ka) | 4.28 x 10² M⁻¹ | [1][5] |
| Solvent System | DMF/H₂O (1:1, v/v) with HEPES-NaOH buffer (pH = 7.4) | [5] |
Selectivity
The sensor exhibits high selectivity for Fe³⁺ over a range of other common metal ions, including Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, and others. This high selectivity is crucial for its application in complex biological and environmental samples.
Experimental Protocols
Synthesis of the Quinoline-Based Fluorescent Sensor
This protocol describes a general two-step synthesis for a representative quinoline-based sensor.[1]
Materials:
-
8-Hydroxyquinoline
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
3-Nitrophenyl isothiocyanate
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
Step 1: Synthesis of the Intermediate
-
Dissolve 8-hydroxyquinoline and anhydrous potassium carbonate in acetonitrile in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate to the mixture and continue stirring for 6 hours.[1]
-
After the reaction is complete, perform a liquid-liquid extraction using dichloromethane and deionized water (repeat three times).
-
Collect the organic phase and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of the Final Sensor
-
Dissolve the purified intermediate and 3-nitrophenyl isothiocyanate in tetrahydrofuran.[1]
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling, evaporate the solvent to obtain the crude final product.
-
Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final sensor.[1]
-
Characterize the final product using NMR and mass spectrometry.
Protocol for Fe³⁺ Detection using Fluorescence Spectroscopy
Materials:
-
Stock solution of the quinoline-based sensor in DMF (e.g., 1 mM).
-
Stock solution of FeCl₃ in deionized water (e.g., 10 mM).
-
HEPES-NaOH buffer solution (pH = 7.4).
-
DMF and deionized water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor (e.g., 5 x 10⁻⁴ M) in a DMF/H₂O (1:1, v/v) mixture containing HEPES-NaOH buffer.[5]
-
Place the sensor solution in a quartz cuvette and record its initial fluorescence emission spectrum (e.g., from 350 nm to 600 nm) with an excitation wavelength of 314 nm.[5]
-
Prepare a series of solutions containing the sensor at a fixed concentration and varying concentrations of Fe³⁺ (e.g., from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M).[5]
-
For each solution, record the fluorescence emission spectrum under the same conditions as the initial measurement.
-
To test for selectivity, prepare solutions of the sensor with various other metal ions at the same concentration as the highest Fe³⁺ concentration and record their fluorescence spectra.
-
Plot the fluorescence intensity at the emission maximum (420 nm) against the concentration of Fe³⁺ to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/m, where σ is the standard deviation of the blank measurement and m is the slope of the linear portion of the calibration curve.[1][5]
Disclaimer
The protocols and data presented are based on published research for a representative quinoline derivative and are intended for informational and research purposes only. Researchers should adapt these protocols as necessary for their specific experimental conditions and safety procedures. The performance of any sensor is highly dependent on the specific chemical structure and experimental conditions.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 2-Cyano-3-hydroxyquinoline. Given the limited availability of published methods specific to this analyte, the following protocols are based on established analytical principles for similar quinoline derivatives and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a heterocyclic organic compound with a quinoline framework, featuring a cyano group at the 2-position and a hydroxyl group at the 3-position.[1] This substitution pattern makes it a versatile precursor in organic synthesis, with potential applications in the development of novel therapeutic agents and functional materials.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including reaction mixtures, biological samples, and pharmaceutical formulations.
This application note details two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
A summary of the expected quantitative performance for the proposed analytical methods is presented in Table 1.
Table 1: Summary of Expected Quantitative Data for Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 0.03 - 1.5 ng/mL |
| **Linearity (R²) ** | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
3.1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Approximately 254 nm and 320 nm (A UV scan of the standard should be performed to determine the optimal wavelength).
3.1.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC system.
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., an isotopically labeled analog or a related quinoline derivative).
3.2.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode to be tested for optimal response.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound (m/z to be determined by infusion of the standard).
-
Product Ions (Q3): At least two characteristic fragment ions to be determined by collision-induced dissociation (CID) of the precursor ion.
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
Gas Flows: To be optimized for the specific instrument.
-
3.2.4. Standard and Sample Preparation
-
Stock and Working Standards: Prepare as described in the HPLC-UV protocol, but at a lower concentration range (e.g., 0.1 - 1000 ng/mL). If an internal standard is used, spike all standards and samples with a constant concentration of the IS.
-
Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the sample. Vortex, centrifuge to pellet the precipitated proteins, and analyze the supernatant.
-
Solid Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, an appropriate SPE protocol may be required.
-
3.2.5. Data Analysis
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Quantify the analyte in samples using this calibration curve.
Visualizations
Experimental Workflow for Analytical Method Development
Caption: A generalized workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Selection logic for the appropriate analytical technique.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Cyano-3-hydroxyquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the 2-cyano-3-hydroxyquinoline scaffold in high-throughput screening (HTS) for the discovery of novel therapeutic agents. The protocols outlined below are representative methodologies for screening compound libraries based on this scaffold against various biological targets, drawing from published research on its derivatives.
Introduction to the this compound Scaffold
The quinoline ring system is a prominent structural motif in a vast number of biologically active compounds and approved drugs. The this compound scaffold, in particular, offers a unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (cyano group and quinoline nitrogen), and an aromatic system capable of various interactions. These features make it an attractive starting point for the design of compound libraries for HTS campaigns targeting a diverse range of protein classes, including enzymes and receptors. Derivatives of this scaffold have shown promise in areas such as cancer and inflammation research.[1][2]
Key Applications in Drug Discovery
Derivatives of the this compound scaffold have been investigated for several therapeutic applications, demonstrating the versatility of this chemical framework.
-
Anticancer Activity: Novel quinoline derivatives featuring a cyano group at the C3 position have been synthesized and evaluated for their potential as anticancer agents.[2] These compounds have shown inhibitory effects on cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma).[2] The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[2]
-
Anti-inflammatory Activity: Pyrano[3,2-c]quinoline analogues, which can be synthesized from precursors related to the this compound structure, have been screened for their anti-inflammatory properties.[1] Promising candidates have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Data Presentation: Screening of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives against two human cancer cell lines, A549 and MCF-7, as well as a non-cancerous cell line, NIH3T3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | NIH3T3 IC50 (µM) |
| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 | > 10 |
| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 | > 10 |
Data extracted from a study on the synthesis and biological evaluation of novel quinoline derivatives.[2]
Experimental Protocols
The following are generalized protocols for high-throughput screening of compound libraries based on the this compound scaffold. These protocols are adapted from methodologies used for the biological evaluation of its derivatives.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Preparation:
- Culture human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., NIH3T3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
- Create a dilution series of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells.
- Incubate the plates for 48 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages
This protocol outlines an ELISA-based assay to screen for anti-inflammatory activity.
1. Cell Preparation:
- Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Prepare dilutions of the this compound derivatives in culture medium.
- Pre-treat the cells with the test compounds for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the production of TNF-α and IL-6. Include unstimulated and vehicle-treated/LPS-stimulated controls.
- Incubate the plates for 24 hours.
3. Cytokine Measurement (ELISA):
- Collect the cell culture supernatants.
- Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Generate a standard curve for each cytokine.
- Calculate the concentration of TNF-α and IL-6 in each sample.
- Determine the percentage of inhibition of cytokine production for each compound compared to the LPS-stimulated control.
- Calculate the IC50 values for the inhibition of each cytokine.
Visualizations
Signaling Pathway: EGFR Inhibition by Quinoline Derivatives
Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.
Experimental Workflow: HTS for Cytotoxicity
Caption: A typical HTS workflow for assessing compound cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-hydroxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Cyano-3-hydroxyquinoline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective synthetic routes for this compound are the Friedländer annulation and the hydrolysis of a 2-chloro-3-cyanoquinoline precursor. The Friedländer synthesis involves the condensation of 2-amino-3-hydroxyacetophenone with a reagent containing an active methylene group, such as ethyl cyanoacetate or malononitrile, under acidic or basic conditions. The hydrolysis route involves the synthesis of 2-chloro-3-cyanoquinoline followed by a nucleophilic substitution of the chlorine atom with a hydroxyl group, typically under basic conditions.
Q2: I am experiencing low yields in my Friedländer synthesis. What are the potential causes and solutions?
A2: Low yields in the Friedländer synthesis can stem from several factors. One common issue is the self-condensation of the ketone starting material under basic conditions, which is a competing side reaction[1]. Another potential problem is incomplete reaction or the formation of side products due to suboptimal reaction conditions. To improve the yield, consider the following:
-
Catalyst Choice: Experiment with both acid and base catalysts to find the optimal conditions for your specific substrates. Lewis acids have been shown to be effective catalysts for this reaction[2].
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar quinoline syntheses[3].
-
Purification: Ensure your starting materials are pure, as impurities can interfere with the reaction.
Q3: The hydrolysis of my 2-chloro-3-cyanoquinoline is sluggish or incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis can be due to insufficient reactivity of the starting material or non-optimal reaction conditions. To improve the outcome:
-
Base Strength and Concentration: Increase the concentration of the base (e.g., NaOH or KOH) or switch to a stronger base.
-
Solvent: Ensure the solvent facilitates the reaction. A mixture of water and a polar aprotic solvent like DMSO or DMF can improve solubility and reaction rates.
-
Temperature: Increase the reaction temperature. Refluxing the reaction mixture is often necessary to achieve complete hydrolysis.
-
Reaction Time: Extend the reaction time to ensure the reaction proceeds to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Q4: What are the best practices for purifying the final this compound product?
A4: The purification of hydroxyquinolines often involves recrystallization. A common method involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to slowly cool, leading to the formation of pure crystals. For related hydroxyquinoline compounds, recrystallization from solvents like methanol or using a mixture of toluene and methanol has been reported to be effective[2][4]. Another approach is to dissolve the crude product in a chlorinated solvent, followed by cooling and filtration to obtain the purified product[1]. The choice of solvent will depend on the solubility of your product and impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Route 1: Friedländer Annulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incorrect catalyst (acid/base) for the specific substrates. 2. Reaction temperature is too low. 3. Deactivation of the catalyst. 4. Low purity of starting materials (2-amino-3-hydroxyacetophenone or active methylene compound). | 1. Screen different acid (e.g., p-toluenesulfonic acid, HCl) and base (e.g., piperidine, NaOH) catalysts. 2. Gradually increase the reaction temperature while monitoring for side product formation. Consider using microwave irradiation for enhanced reaction rates[3]. 3. Use a fresh batch of catalyst. 4. Purify starting materials before use. |
| Formation of a Tar-like Substance | 1. Reaction temperature is too high, leading to polymerization or degradation. 2. The concentration of reactants is too high. 3. Presence of highly reactive impurities. | 1. Lower the reaction temperature and extend the reaction time. 2. Dilute the reaction mixture with an appropriate solvent. 3. Ensure the purity of all reagents and solvents. |
| Multiple Products Observed by TLC/LC-MS | 1. Competing aldol condensation of the ketone starting material[1]. 2. Formation of regioisomers if an unsymmetrical ketone is used. 3. Side reactions involving the hydroxyl or cyano groups. | 1. If using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation. 2. This is not applicable for the synthesis of this compound from 2-amino-3-hydroxyacetophenone. 3. Optimize reaction conditions (temperature, catalyst, reaction time) to favor the desired product. |
Route 2: Hydrolysis of 2-Chloro-3-cyanoquinoline
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient strength or concentration of the base. 2. Low reaction temperature. 3. Poor solubility of the starting material. 4. Short reaction time. | 1. Increase the concentration of the aqueous base (NaOH or KOH) or use a stronger base. 2. Increase the reaction temperature to reflux. 3. Add a co-solvent such as DMSO or DMF to improve solubility. 4. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Side Products | 1. Hydrolysis of the cyano group to a carboxylic acid or amide under harsh basic conditions. 2. Decomposition of the starting material or product at high temperatures. | 1. Use milder basic conditions (e.g., lower concentration of base, lower temperature) and monitor the reaction carefully. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the aqueous reaction mixture as a salt. 2. Emulsion formation during workup. | 1. After the reaction is complete, carefully neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product. 2. Add a saturated brine solution during the extraction to break up emulsions. |
Experimental Protocols & Data
Route 1: Friedländer Annulation of 2-Amino-3-hydroxyacetophenone
This protocol is based on the general principles of the Friedländer synthesis[1][5].
Reactants:
-
2-Amino-3-hydroxyacetophenone
-
Ethyl Cyanoacetate
-
Catalyst (e.g., Piperidine or p-Toluenesulfonic acid)
-
Solvent (e.g., Ethanol or Toluene)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxyacetophenone (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of either piperidine (for base-catalyzed reaction) or p-toluenesulfonic acid (for acid-catalyzed reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Route 2: Hydrolysis of 2-Chloro-3-cyanoquinoline
This protocol is adapted from procedures for the hydrolysis of similar chloro-substituted cyano-aromatics.
Reactants:
-
2-Chloro-3-cyanoquinoline
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Water, or a mixture of Water and DMSO/Ethanol)
Procedure:
-
In a round-bottom flask, suspend or dissolve 2-chloro-3-cyanoquinoline (1 equivalent) in the chosen solvent.
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is neutral or slightly acidic.
-
The product should precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Quantitative Data Summary (Estimated)
| Parameter | Route 1: Friedländer Annulation | Route 2: Hydrolysis |
| Typical Yield | 60-80% | 70-90% |
| Reaction Time | 4-12 hours | 2-8 hours |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Key Reagents | 2-Amino-3-hydroxyacetophenone, Ethyl Cyanoacetate, Catalyst | 2-Chloro-3-cyanoquinoline, NaOH/KOH |
| Advantages | One-pot synthesis | Potentially higher yields and cleaner reaction |
| Disadvantages | Potential for side reactions (aldol condensation) | Requires synthesis of the starting material |
Visualizing the Synthetic Pathways
To aid in understanding the experimental workflows, the following diagrams illustrate the two primary synthetic routes.
Caption: Workflow for the Friedländer synthesis of this compound.
Caption: Workflow for the synthesis of this compound via hydrolysis.
This technical support center provides a foundational guide for the synthesis of this compound. Researchers are encouraged to use this information as a starting point and to optimize the reaction conditions for their specific laboratory settings and available resources.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Purification challenges of 2-Cyano-3-hydroxyquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2-Cyano-3-hydroxyquinoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brown color. How can I obtain a colorless product?
A1: Colored impurities often arise from degradation or tar-like byproducts formed during synthesis.[1]
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal. The celite prevents fine charcoal particles from passing into the filtrate.
-
Column Chromatography: If color persists, column chromatography is highly effective. Tarry, polymeric impurities are often highly polar and will stick strongly to the top of a silica gel column, allowing the desired, less polar product to elute.
-
Solvent Choice: Ensure the solvents used are of high purity (HPLC grade) as impurities in the solvent can also introduce color.
Q2: I am experiencing very low yield after purification. What are the common causes and solutions?
A2: Low recovery can be attributed to several factors, from the choice of purification method to physical loss during transfers.
-
Recrystallization Issues:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate Solvent: If the compound is too soluble in the cold solvent, recovery will be poor. Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent) to optimize solubility.
-
-
Column Chromatography Issues:
-
Improper Solvent System: If the mobile phase is too polar, the compound may elute too quickly along with impurities. Conversely, if it's not polar enough, the compound may not elute at all or the run time will be excessively long, leading to band broadening and potential loss. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
-
Degradation on Silica: this compound has acidic (hydroxyl) and basic (quinoline nitrogen) sites. Silica gel is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica (with triethylamine in the eluent) or an alternative stationary phase like alumina.
-
Q3: My compound is streaking badly on the TLC plate, and the separation via column chromatography is poor. What's wrong?
A3: Streaking on TLC is a strong indicator that the separation on a silica column will also be poor.
-
Compound Overload: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Acidic/Basic Nature: The hydroxyl group is acidic, and the quinoline nitrogen is basic. This can lead to strong interactions with the acidic silica gel stationary phase. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase (e.g., 0.1-1%) can often resolve streaking and lead to much sharper bands. Given the structure of this compound, trying a mobile phase containing a small amount of acetic acid may improve peak shape.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the loading solvent before applying it to the column. Any solid that precipitates on the column will dissolve slowly and streak down the column.
Q4: I am having difficulty finding a single suitable solvent for recrystallization. What are my options?
A4: It is common for compounds to lack a single ideal recrystallization solvent. In this case, a two-solvent system is the best approach.
-
Select a Solvent Pair: Find a "good" solvent in which your compound is very soluble, even when cold. Find a "poor" solvent in which your compound is nearly insoluble, even when hot. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification methods for this compound?
A1: The two most effective and common methods are recrystallization and silica gel column chromatography.[2]
-
Recrystallization: This is an excellent method if the crude product has a relatively high purity (>85-90%) and the impurities have different solubility profiles from the product.
-
Silica Gel Column Chromatography: This method is superior for separating complex mixtures with multiple components or for removing stubborn impurities (like baseline materials or colored tars) that cannot be removed by recrystallization.[2] It offers much higher resolving power.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities are typically related to the synthetic route used.[3] Common impurities may include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Polymeric or tar-like materials, which can form under the reaction conditions used for quinoline synthesis.[1]
-
Residual solvents from the reaction work-up.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample will show a single major peak. Cyano-phase columns can be used in both normal and reversed-phase modes for analysis.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can detect impurities with distinct signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Q4: Are there any stability concerns with this compound during purification?
A4: Yes, the functional groups present some potential stability issues.
-
pH Sensitivity: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, especially when heated.[6] It is advisable to maintain near-neutral conditions where possible.
-
Oxidation: The hydroxyl group on the quinoline ring makes it a phenol derivative, which can be susceptible to oxidation, leading to colored impurities.[7] Avoid prolonged exposure to air at high temperatures in solution. Purging with an inert gas like nitrogen or argon during heating can mitigate this.
Data and Protocols
Data Presentation
Table 1: Comparison of Primary Purification Methods
| Method | Principle | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | >99% (if impurities are minor) | 60-90% | Simple, cost-effective, yields crystalline solid. | Not effective for complex mixtures; potential for high product loss in mother liquor. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase. | >99.5% | 50-85% | High resolving power, separates complex mixtures, removes tar.[2][8] | More time-consuming, requires larger solvent volumes, yields an oil that must be solidified. |
Table 2: Recommended Solvent Systems for Silica Gel Chromatography
| Polarity | Solvent System (v/v) | Application |
| Low to Medium | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Good starting point for eluting the compound from non-polar impurities. |
| Medium to High | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Useful if the compound is more polar and requires a stronger eluent. |
| Modifier | Add 0.5% Acetic Acid | Can improve peak shape and reduce tailing by suppressing interaction with silica. |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product. An ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to the flask while heating (e.g., on a hot plate) and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a filter funnel. If charcoal was used, place a small pad of celite on the filter paper. Filter the hot solution quickly to remove any insoluble impurities (and charcoal/celite).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good Rf value for the desired compound is typically between 0.25 and 0.40.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) or the mobile phase. For best results, pre-adsorb the crude product onto a small amount of silica gel: dissolve the product, add silica, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions in test tubes or flasks. Apply pressure (flash chromatography) to achieve a good flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A typical workflow for purifying crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | 15462-43-8 | Benchchem [benchchem.com]
- 4. restek.com [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Cyano-3-hydroxyquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols to improve the yield and purity of 2-Cyano-3-hydroxyquinoline synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and related derivatives.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable side products. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The use of strong, non-nucleophilic bases in anhydrous solvents can often minimize side reactions and improve yields[1].
-
Side Reactions: Undesired parallel reactions can consume starting materials and complicate purification. For example, in related quinoline syntheses, side reactions like elimination can significantly reduce the yield of the target product[1]. Optimization is key to minimizing these pathways.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adjusting the temperature or adding a fresh portion of the catalyst or base.
-
Product Degradation: The target molecule may be sensitive to heat, light, or acidic/basic conditions during work-up and purification. Ensure the product is handled under appropriate conditions post-reaction.
-
Purification Losses: Significant amounts of product can be lost during purification steps like recrystallization or column chromatography. Optimize your purification method by carefully selecting solvents and stationary phases.
Table 1: Troubleshooting Low Yields
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal reaction temperature. | Optimize the temperature. For instance, some cyclization reactions show significantly improved yields when heated (e.g., to 100 °C), while others require cooling (0–5 °C) to prevent side reactions[1][2]. |
| Incorrect choice of base or solvent. | Use non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) in an anhydrous non-protic solvent like DMA or DMF to prevent side reactions[1][2]. | |
| Formation of side products. | Adjust reaction conditions (temperature, base, reaction time) to disfavor the side reaction pathway. Analyze byproducts to understand their formation mechanism[1]. | |
| Inefficient purification. | For purification, consider recrystallization from a low-boiling, non-nucleophilic solvent like acetone or dichloromethane, or re-precipitation[1]. |
Question: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these impurities?
Answer:
The presence of multiple spots indicates the formation of side products or unreacted starting materials.
Identification and Minimization Strategies:
-
Characterize Impurities: Isolate the main impurities using preparative TLC or column chromatography and characterize them by NMR and Mass Spectrometry. Understanding their structure can provide insight into the side reactions occurring.
-
Optimize Reaction Selectivity:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can often increase selectivity and reduce the formation of undesired byproducts[1].
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaH are often preferred over bases like KOH which can promote side reactions under heating[1].
-
-
Purification Strategy: A well-designed column chromatography protocol (testing various solvent systems) or fractional recrystallization can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the quinoline core? A1: Quinoline and its derivatives are often synthesized via condensation and cyclization reactions. Common methods include the Skraup synthesis (reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent) and the Friedländer synthesis (condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group)[3]. More modern approaches involve metal-catalyzed cyclizations[4].
Q2: Which analytical techniques are essential for characterizing the final product? A2: To confirm the structure and purity of this compound, a combination of spectroscopic methods is recommended. These include Infrared (IR) spectroscopy, Proton (¹H) NMR, and Carbon-13 (¹³C) NMR studies[1]. Elemental analysis or high-resolution mass spectrometry (HRMS) should also be performed to confirm the molecular formula.
Q3: What are the primary safety precautions for this synthesis? A3: This synthesis may involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
-
Cyanides: Reagents like trimethylsilyl cyanide or sodium cyanide are highly toxic. Handle with extreme care and have an appropriate quenching and disposal protocol in place.
-
Strong Bases: Sodium hydride (NaH) is water-reactive and flammable. Handle under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Anhydrous solvents like DMF and DMA are harmful. Avoid inhalation and skin contact.
Q4: How can I improve the solubility of my reagents or product? A4: For reactants with poor solubility, using a co-solvent system or switching to a solvent with higher dissolving power like DMA or DMF can be effective. For products, purification via recrystallization often involves finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Experimental Protocols
Protocol: Synthesis of this compound via Condensation and Cyclization
This protocol is a representative method based on common synthetic strategies for related quinoline derivatives. Note: This is a generalized procedure and may require optimization for specific substrates.
Step 1: Preparation of the Intermediate (e.g., an activated o-aminoaryl ketone)
-
To a solution of an appropriate substituted 2-aminobenzonitrile (1.0 eq) in an anhydrous solvent (e.g., Toluene or DMF) under an inert atmosphere, add a suitable acylating agent (1.1 eq).
-
The reaction may require a base (e.g., Triethylamine, 1.5 eq) or a catalyst depending on the specific reactants.
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent (e.g., Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the purified intermediate (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
To this solution, add a strong, non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature or heat as required (e.g., 80-100 °C) to drive the cyclization. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water or a saturated ammonium chloride solution.
-
Acidify the aqueous solution with dilute HCl (e.g., 1M) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., Ethanol/Water mixture, Acetone) to obtain pure this compound[1].
Visualizations
Diagrams of Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yields in synthesis.
References
Stability issues of 2-Cyano-3-hydroxyquinoline in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Cyano-3-hydroxyquinoline in solution. Due to limited specific literature data on this compound, this guide is based on general chemical principles and best practices for handling substituted quinolines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
A1: Based on its chemical structure, this compound may be susceptible to several degradation pathways in solution:
-
Hydrolysis of the Cyano Group: The cyano (-CN) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. This would alter the chemical structure and biological activity of the compound.
-
Oxidation of the Hydroxyquinoline Core: The quinoline ring, particularly with an electron-donating hydroxyl group, can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), metal ions, or light.
-
pH-Dependent Tautomerism and Degradation: The hydroxyquinoline moiety can exist in different tautomeric forms, and its stability is likely to be pH-dependent. Extreme pH values may catalyze degradation.
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light could lead to degradation over time.
Q2: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A2: Poor aqueous solubility is common for planar heterocyclic molecules. Here are some troubleshooting steps:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, DMF, or ethanol before adding it to your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as it may affect biological assays.
-
pH Adjustment: The solubility of this compound is likely influenced by pH due to the acidic hydroxyl group and the basic quinoline nitrogen. Experiment with adjusting the pH of your buffer to see if solubility improves.
-
Use of Solubilizing Agents: For in vivo or cell-based assays, consider formulating the compound with solubilizing agents such as cyclodextrins or surfactants, if compatible with your experimental system.
-
Sonication: Gentle sonication can sometimes help to dissolve stubborn compounds.
Q3: My solution of this compound changes color over time. What does this indicate?
A3: A change in color, such as turning yellow or brown, is often an indication of degradation or oxidation. You should prepare fresh solutions before each experiment and protect your stock solutions from light and air. Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in solution. | Prepare fresh solutions for each experiment. Perform a preliminary stability study in your experimental buffer (see Experimental Protocols). |
| Precipitation of the compound during the experiment | Poor solubility or change in solvent composition/temperature. | Check the final concentration of any organic co-solvents. Ensure the temperature of the solution remains constant. Consider reducing the final concentration of the compound. |
| Loss of activity of a stock solution | Degradation during storage. | Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Experimental Buffer
This protocol outlines a general method to assess the short-term stability of this compound in a specific buffer using HPLC.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution with your experimental buffer to the final working concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into an HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.
-
Incubation: Incubate the test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator). Protect from light if necessary.
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated test solution into the HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Protocol 2: General Procedure for Assessing Solubility
This protocol provides a basic method for estimating the aqueous solubility of this compound.
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of your aqueous buffer in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a research compound like this compound.
Caption: A logical workflow for assessing the stability of a research compound under various stress conditions.
Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-3-hydroxyquinoline in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Cyano-3-hydroxyquinoline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quinoline derivative of interest in various research fields, including cancer and infectious diseases, due to the biological activities exhibited by related compounds. Like many small organic molecules, its aromatic structure can lead to poor aqueous solubility, creating challenges in achieving desired concentrations in biological assays and potentially leading to inaccurate or irreproducible results.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on empirical data for structurally similar compounds and common practices in high-throughput screening, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for creating a stock solution of this compound. For instance, a related compound, 4-cyano-3-methylisoquinoline, is reported to be soluble in DMSO at a concentration of 50 mg/mL.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:
-
Decrease the final concentration of the compound: The simplest approach is to lower the final assay concentration to a level that remains soluble in the aqueous buffer.
-
Optimize the DMSO concentration: While minimizing DMSO in assays is generally advisable due to potential cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can enhance solubility.
-
Adjust the pH of the buffer: The solubility of quinoline derivatives can be pH-dependent.
Troubleshooting Guide
Issue 1: Compound is not fully dissolving in the initial solvent.
If you are having trouble dissolving this compound in your chosen organic solvent, consider the following steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Try an alternative solvent: If DMSO fails, other polar a-protic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) could be considered, though their toxicity in cellular assays is a significant consideration.
Quantitative Solubility Data (General Guidance)
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for stock solutions. Minimize final assay concentration. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Can be more toxic to cells than DMSO. |
| Ethanol | Polar Protic | Low to Moderate | May be suitable for some applications. |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol. |
| Acetone | Polar Aprotic | Low | Generally not recommended for initial dissolution for aqueous assays. |
| Acetonitrile | Polar Aprotic | Low | Primarily used in analytical chemistry, not ideal for biological assays. |
| Water | Polar Protic | Very Low | The primary challenge this guide addresses. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 170.17 g/mol ), you would need 1.7017 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Test
This protocol helps determine if adjusting the pH of your aqueous buffer can improve the solubility of this compound.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare Compound Dilutions: Prepare a set of microcentrifuge tubes. To each tube, add a small volume of your concentrated DMSO stock solution of this compound.
-
Add Buffers: To each tube, add the corresponding buffer to reach the desired final compound concentration (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is kept constant across all samples.
-
Equilibrate: Incubate the tubes at room temperature for 1-2 hours with gentle agitation.
-
Observe Precipitation: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The pH that yields the highest concentration in the supernatant is optimal for solubility.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of related quinoline and cyano-containing compounds, this compound may be investigated for its effects on pathways such as the NF-κB signaling cascade or as an inhibitor of deubiquitinases (DUBs) .
Logical Workflow for Investigating Solubility Issues
Caption: A troubleshooting workflow for addressing precipitation of this compound upon dilution into aqueous buffers.
Potential NF-κB Signaling Pathway Inhibition
Some quinoline derivatives have been shown to inhibit the NF-κB pathway. A potential mechanism could involve the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: A simplified diagram of the canonical NF-κB signaling pathway, indicating a potential point of inhibition by this compound.
Deubiquitinase (DUB) Inhibition Assay Workflow
Structurally related compounds have been identified as DUB inhibitors. A common method to screen for DUB inhibitors is a fluorescence-based assay.
Caption: A general workflow for a fluorescence-based deubiquitinase (DUB) inhibition assay.
Technical Support Center: Avoiding Interference in Assays with 2-Cyano-3-hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by 2-Cyano-3-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay interference with this compound?
A1: this compound, like other quinoline-based compounds, has the potential to interfere with various biochemical and cell-based assays through several mechanisms:
-
Optical Interference: The compound may absorb light or exhibit intrinsic fluorescence, which can interfere with assays that use absorbance or fluorescence as a readout.
-
Redox Activity: Quinoline structures can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS can damage assay components or directly affect the readout of redox-sensitive assays.
-
Chemical Reactivity: The molecule may react non-specifically with assay components, such as proteins or detection reagents.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.
Q2: My fluorescence-based assay shows an unexpected increase in signal in the presence of this compound. What could be the cause?
A2: This is likely due to the intrinsic fluorescence (autofluorescence) of the compound. Hydroxyquinoline derivatives are known to be fluorescent.[1][2] To confirm this, you should measure the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used for your assay.
Q3: I am observing time-dependent inhibition in my enzyme assay. Could this be related to this compound?
A3: Time-dependent inhibition can be a characteristic of compounds that undergo redox cycling.[3] The generation of H₂O₂ can lead to the slow oxidation and inactivation of the enzyme.[3] It is recommended to perform control experiments with and without a strong reducing agent and to test the effect of catalase to see if it abolishes the inhibition.[3]
Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
A4: Quinoline-containing compounds are a known class of Pan-Assay Interference Compounds (PAINS).[4][5][6] PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms. Therefore, it is crucial to perform counter-screens and control experiments to rule out assay interference.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
This guide will help you determine if this compound is interfering with your fluorescence-based assay.
Workflow for Investigating Fluorescence Interference
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of 2-Cyano-3-hydroxyquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Cyano-3-hydroxyquinoline derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound Product
-
Question: My reaction resulted in a very low yield or failed to produce the target this compound derivative. What are the likely causes and how can I improve the yield?
-
Answer: Low yields are a common issue and can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions. The most frequent culprits are the self-condensation of the starting 2-aminoaryl ketone or aldehyde and suboptimal reaction conditions.
-
Self-Condensation of the 2-Aminoaryl Carbonyl Compound: The 2-amino group can react with the carbonyl group of another molecule of the same starting material, leading to undesired oligomers or polymers. This is particularly problematic with highly reactive 2-aminobenzaldehydes.
-
Suboptimal Catalyst: The choice and amount of catalyst (acidic or basic) are critical. An inappropriate catalyst may not efficiently promote the desired condensation and cyclization, or it could encourage side reactions.
-
Improper Reaction Temperature and Time: The reaction may require specific temperature ranges to proceed efficiently. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products. Reaction times also need to be optimized to ensure complete conversion without promoting side product formation.
-
Poor Quality of Starting Materials: Impurities in the 2-aminoaryl ketone/aldehyde or the active methylene compound can interfere with the reaction.
Troubleshooting Steps:
-
Control Reactant Addition: Instead of adding all reactants at once, try a slow, dropwise addition of the active methylene compound to the solution of the 2-aminoaryl carbonyl and catalyst. This maintains a low concentration of the active methylene compound, favoring the desired intermolecular reaction over the self-condensation of the amino-carbonyl compound.
-
Optimize the Catalyst: If using a base catalyst like piperidine or potassium hydroxide, screen different bases and vary their concentrations. In some cases, an acid catalyst might be more effective.
-
Adjust Reaction Temperature: Start with the reported reaction temperature and then screen a range of temperatures (e.g., in 10°C increments) to find the optimal condition for your specific substrates.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of major side products.
-
Purify Starting Materials: Ensure the purity of your starting materials before setting up the reaction. Recrystallization or column chromatography can be used for purification.
-
Issue 2: Formation of a Major, Unidentified Side Product
-
Question: My reaction produces a significant amount of a side product that is difficult to separate from my desired this compound. How can I identify and minimize this impurity?
-
Answer: The formation of persistent side products is often related to specific, competing reaction pathways. Common side reactions in the synthesis of quinoline derivatives include the formation of dimers or trimers from the self-condensation of the starting materials, or hydrolysis of the cyano group.
-
Hydrolysis of the Cyano Group: Under certain conditions (e.g., presence of strong acid or base and water), the cyano group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group.
-
Elimination Side Reactions: In syntheses involving more complex starting materials, elimination of a leaving group can be a competing reaction. For instance, in the synthesis of phenothiazine/3-cyanoquinoline heterodimers, elimination of the phenothiazine moiety has been observed as a significant side reaction.
Troubleshooting and Optimization Strategies:
Side Reaction Potential Cause Recommended Solution Self-condensation of 2-aminoaryl carbonyl High concentration of the carbonyl compound, inappropriate catalyst. Slow addition of the active methylene compound. Screen different catalysts (acidic vs. basic). Hydrolysis of the cyano group Presence of water, strong acid or base catalyst, prolonged reaction times at high temperatures. Use anhydrous solvents. Employ milder reaction conditions. Reduce reaction time. Elimination of substituents Use of strong nucleophilic bases, high reaction temperatures. Use non-nucleophilic bases (e.g., NaH, t-BuONa). Optimize the reaction temperature to the lowest effective level. -
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify my this compound derivative. What are the recommended purification techniques?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and certain side products. A multi-step purification strategy is often necessary.
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and highly polar impurities.
-
Crystallization/Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexanes) to find conditions that selectively crystallize the desired compound.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a powerful technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from closely related impurities. Monitoring the fractions by TLC is crucial.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative HPLC can be employed.
-
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedländer Condensation
This protocol provides a general procedure for the synthesis of this compound derivatives.
-
Materials:
-
2-Aminoaryl ketone or aldehyde (1 equivalent)
-
Active methylene compound (e.g., ethyl cyanoacetate) (1 - 1.2 equivalents)
-
Catalyst (e.g., piperidine, 0.1 - 0.2 equivalents)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl ketone or aldehyde and the catalyst in the chosen solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Slowly add the active methylene compound to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of a Common Side Reaction: Self-Condensation
Caption: Self-condensation of the 2-aminoaryl ketone starting material.
Technical Support Center: Enhancing the Quantum Yield of 2-Cyano-3-hydroxyquinoline Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the fluorescence quantum yield of 2-Cyano-3-hydroxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound?
This compound, like other hydroxyquinolines, is expected to exhibit fluorescence. However, the quantum yield can be highly sensitive to its environment. In many cases, 8-hydroxyquinoline and its derivatives are weakly fluorescent in aqueous solutions due to processes like excited-state intramolecular proton transfer (ESIPT).[1][2] The fluorescence can be significantly enhanced upon interaction with metal ions or by modifying the solvent environment.[1]
Q2: Why is the fluorescence quantum yield of my this compound sample lower than expected?
A low quantum yield can be attributed to several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the fluorescence. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been observed to lead to higher quantum yields for 8-hydroxyquinoline.[3]
-
pH of the Solution: The protonation state of the quinoline nitrogen and the hydroxyl group is pH-dependent and can drastically alter the fluorescence properties.[1][4]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, molecules can aggregate, leading to non-radiative decay pathways and a decrease in fluorescence.[5]
-
Presence of Quenchers: Contaminants, including certain metal ions or dissolved oxygen, can quench fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process can provide a non-radiative decay pathway, thus reducing fluorescence. Inhibiting ESIPT, for instance, by binding to a metal ion, can enhance fluorescence.[1][2]
Q3: How does solvent polarity affect the fluorescence of this compound?
Solvent polarity can significantly impact the fluorescence quantum yield. For similar compounds like 8-hydroxyquinoline, a high quantum yield is observed in polar aprotic solvents.[3] The choice of solvent can influence the energy levels of the excited state and the efficiency of non-radiative decay processes. It is crucial to test a range of solvents with varying polarities to optimize the fluorescence output.
Q4: Can the presence of metal ions enhance the fluorescence quantum yield?
Yes, the chelation of metal ions is a well-known strategy to enhance the fluorescence of hydroxyquinolines.[1][6][7] The binding of a metal ion can increase the structural rigidity of the molecule and inhibit non-radiative decay pathways like ESIPT, leading to a significant increase in fluorescence intensity.[1][2] Different metal ions can have varying effects, so screening a range of metal salts is recommended.
Q5: What is a suitable reference standard for measuring the relative quantum yield of this compound?
The choice of a reference standard is critical for accurate relative quantum yield measurements. The standard should absorb and emit in a similar spectral region as your sample. Given that hydroxyquinolines often absorb in the UV-A and emit in the blue-green region, common standards include:
-
Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54)
-
Coumarin 1 in ethanol (ΦF ≈ 0.73)
-
9,10-Diphenylanthracene in cyclohexane (ΦF ≈ 0.90)
It is essential to use a freshly prepared, high-purity standard and to ensure that the solvent used for the standard does not interfere with the measurement.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no fluorescence intensity | - Inappropriate solvent.- pH is not optimal.- Concentration is too high (aggregation).- Presence of quenching impurities.- Instrument settings are not optimized. | - Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, DMSO).- Adjust the pH of the solution using appropriate buffers.- Measure absorbance to ensure you are in the linear range (typically < 0.1) to avoid aggregation.- Use high-purity solvents and deoxygenate the solution if necessary.- Optimize excitation/emission wavelengths and slit widths on the fluorometer. |
| Inconsistent quantum yield measurements | - Inaccurate absorbance measurements.- Inner filter effects due to high concentration.- Standard is degraded or impure.- Mismatched experimental conditions for sample and standard.- Photodegradation of the sample. | - Ensure the spectrophotometer is properly calibrated and that absorbance values are in the linear range (0.01 - 0.1).- Dilute the samples to have an absorbance below 0.1 at the excitation wavelength.- Use a fresh, high-purity standard and verify its absorbance spectrum.- Use the same excitation wavelength, slit widths, and cuvette for both sample and standard.- Minimize exposure of the sample to the excitation light. |
| Shift in emission wavelength | - Change in solvent polarity.- Protonation/deprotonation of the molecule due to pH change.- Formation of a complex with a metal ion. | - Document the solvent used and compare it with previous experiments.- Measure and control the pH of the solution.- Analyze the sample for trace metal ion contamination using techniques like ICP-MS if unexpected shifts occur. |
Experimental Protocols
Protocol for Relative Fluorescence Quantum Yield Measurement
This protocol outlines the determination of the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
1. Materials and Instruments:
-
This compound sample
-
Fluorescence standard (e.g., Quinine sulfate)
-
High-purity solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorometer with a thermostatted cell holder
-
1 cm path length quartz cuvettes
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Note the absorbance at the excitation wavelength (λex).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) on the fluorometer. It is advisable to excite at the wavelength where the standard and sample have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the same experimental settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR * (SlopeS / SlopeR) * (nS2 / nR2)
Where:
-
ΦR is the quantum yield of the reference standard.
-
SlopeS and SlopeR are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term is 1).
-
Quantitative Data
Table 1: Factors Influencing Hydroxyquinoline Fluorescence Quantum Yield
| Factor | Observation | Example Compound(s) | Reference |
| Solvent Polarity | Higher quantum yield in polar aprotic solvents. | 8-Hydroxyquinoline | [3] |
| pH | Fluorescence is highly dependent on the protonation state; often quenched in neutral aqueous solutions and enhanced in acidic or upon metal chelation. | 8-Hydroxyquinoline | [1][3] |
| Metal Ion Chelation | Significant fluorescence enhancement upon chelation with various metal ions (e.g., Zn²⁺, Al³⁺, Cd²⁺). | 8-Hydroxyquinoline and its derivatives | [1][6][7] |
| Concentration | High concentrations can lead to aggregation-caused quenching (ACQ). | Quinoline derivatives | [5] |
| Structural Modification | Alkylation of the hydroxyl group can inhibit ESIPT and enhance fluorescence. | 8-Benzyloxyquinolines | [2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Cyano-3-hydroxyquinoline under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | Insufficient stress applied (e.g., low temperature, short duration, low concentration of stressor).[1] | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or prolong the exposure time. However, avoid overly harsh conditions that could lead to secondary degradation.[1] |
| High intrinsic stability of the molecule. | If no degradation is observed even under reasonably stringent conditions, this indicates the high stability of the molecule. Document the conditions tested and the lack of degradation. | |
| Issues with the analytical method. | Ensure the analytical method (e.g., HPLC) is capable of separating the parent compound from potential degradants. The method should be validated for its stability-indicating properties. | |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). | Standardize all experimental parameters. Use calibrated equipment and ensure consistent sample preparation. |
| Impurities in the starting material. | Characterize the purity of the this compound starting material. Impurities may degrade at different rates, leading to inconsistent results. | |
| Complex secondary degradation reactions. | Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[2] | |
| Difficulty in identifying degradation products. | Low concentration of degradants. | Concentrate the sample or use a more sensitive analytical technique (e.g., LC-MS/MS). |
| Co-elution of degradation products with the parent peak or other degradants. | Optimize the chromatographic method by changing the mobile phase composition, pH, column type, or gradient profile.[3] | |
| Degradation products are not UV-active. | Use a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. | |
| Mass balance issues (sum of parent compound and degradants is not close to 100%). | Formation of non-chromophoric or volatile degradation products. | Use a mass spectrometer to detect non-UV active compounds. For volatile products, consider using gas chromatography (GC) with an appropriate sample preparation technique. |
| Incomplete elution of degradants from the analytical column. | Modify the mobile phase or gradient to ensure all components are eluted. | |
| Inaccurate response factors for degradation products. | If possible, isolate and purify the major degradation products to determine their individual response factors. If this is not feasible, assume a response factor similar to the parent compound and acknowledge the potential for error. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should include hydrolytic, oxidative, photolytic, and thermal stress conditions to assess its intrinsic stability.[2]
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60 °C to 105 °C.
-
Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
A2: Under acidic or basic conditions, the primary degradation pathway is likely the hydrolysis of the cyano group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate.[4][5]
Q3: How does this compound behave under oxidative stress?
A3: The quinoline ring system can be susceptible to oxidation. Potential oxidation products could include N-oxides or further hydroxylation of the aromatic rings.
Q4: Is this compound sensitive to light?
A4: Quinoline derivatives can be photolabile.[6][7] Photodegradation may involve complex reactions, including oxidation and ring cleavage. It is crucial to evaluate both the solution and solid-state photostability.
Q5: What is a suitable analytical technique to monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique.[8] To identify unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Quantitative Data Summary
The following table presents a hypothetical summary of degradation data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers on what to expect.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80 °C | 15% | 3-Hydroxyquinoline-2-carboxylic acid, 3-Hydroxyquinoline-2-carboxamide |
| Base Hydrolysis | 1 M NaOH | 8 hours | 60 °C | 25% | 3-Hydroxyquinoline-2-carboxylic acid |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 10% | This compound-N-oxide |
| Thermal (Solid) | Dry Heat | 48 hours | 105 °C | < 5% | Minimal degradation |
| Photolytic (Solution) | ICH Q1B Option 1 | N/A | Room Temp | 20% | Various photoproducts |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method should be developed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B should be used to ensure the elution of all components. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30 °C
Forced Degradation Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 80 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound in a petri dish.
-
Heat in an oven at 105 °C for 48 hours.
-
After the specified time, cool the sample, dissolve it in the solvent, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
-
-
Photodegradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Prepare samples for analysis by dissolving the solid or diluting the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Visualizations
Plausible Degradation Pathways
The following diagrams illustrate plausible degradation pathways of this compound based on general chemical principles.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe for the detection of metal ions is a critical step in experimental design. While the specific probe 2-Cyano-3-hydroxyquinoline has limited documented applications in metal ion sensing in the reviewed literature, the broader class of quinoline-based fluorophores offers a versatile platform for the development of highly sensitive and selective chemosensors. This guide provides a comparative overview of the performance of several notable quinoline-based fluorescent probes for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺) ions, supported by experimental data and detailed protocols.
Overview of Quinoline-Based Fluorescent Probes
Quinoline and its derivatives are widely recognized for their coordination capabilities with a variety of metal ions. The nitrogen atom in the quinoline ring and a suitably positioned hydroxyl or other donor group can form stable chelate complexes with metal ions. This chelation event often leads to a significant change in the photophysical properties of the molecule, such as an enhancement or quenching of its fluorescence, providing a basis for a "turn-on" or "turn-off" sensing mechanism. The 8-hydroxyquinoline (8-HQ) scaffold is a particularly prevalent structural motif in the design of these fluorescent chemosensors.
Performance Comparison of Fluorescent Probes for Al³⁺ and Zn²⁺
The following tables summarize the key performance characteristics of selected quinoline-based fluorescent probes for the detection of Al³⁺ and Zn²⁺ ions.
Table 1: Comparison of Fluorescent Probes for Al³⁺ Detection
| Probe Name | Target Ion | Detection Limit | Solvent System | Signaling Mechanism | Reference |
| TQSB | Al³⁺ | 7.0 nM | CH₃CN/H₂O (4:1, v/v) | Chelation-Enhanced Fluorescence (CHEF) & Photoinduced Electron Transfer (PET) | [1][2] |
| HL¹ | Al³⁺ | 80.8 nM | Not Specified | Excited-State Intramolecular Proton Transfer (ESIPT) & Intramolecular Charge Transfer (ICT) | [3] |
| L | Al³⁺ | 32.3 nM | DMSO/H₂O (7:3, v:v) | Not Specified | [4] |
Table 2: Comparison of Fluorescent Probes for Zn²⁺ Detection
| Probe Name | Target Ion | Detection Limit | Solvent System | Signaling Mechanism | Reference |
| HMQP | Zn²⁺ | Not Specified | Tris-HCl (50 mM, pH 7.54), THF-H₂O (9:1, v/v) | Not Specified | [5] |
| HQC | Zn²⁺ | 4.99 µM | Ethanol–water (1:9, v/v) | Not Specified | [6] |
| QCPCH | Zn²⁺ | 72 nM | Not Specified | Chelation-Enhanced Fluorescence (CHEF) & Photoinduced Electron Transfer (PET) | [7] |
| HL | Zn²⁺ | 107 nM | THF/H₂O (3:7, v/v) | Excited-State Intramolecular Proton Transfer (ESIPT) & Aggregation-Induced Emission (AIE) | [8] |
Signaling Pathways and Mechanisms
The detection of metal ions by quinoline-based fluorescent probes often involves distinct signaling pathways that result in a measurable change in fluorescence.
Caption: CHEF and PET signaling pathway for a "turn-on" fluorescent probe.
In a typical "turn-on" sensor operating via Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET), the unbound probe exhibits low fluorescence due to quenching processes like PET. Upon binding to the target metal ion, a rigid complex is formed, which restricts intramolecular rotations and inhibits the PET process. This, combined with the chelation effect, leads to a significant enhancement in fluorescence intensity.
Experimental Protocols
Below are representative experimental protocols for the detection of Al³⁺ and Zn²⁺ using quinoline-based fluorescent probes, based on methodologies described in the cited literature.
General Protocol for Fluorescence Measurements
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, CH₃CN).
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
To a series of quartz cuvettes, add the appropriate buffer solution.
-
Add a fixed concentration of the probe stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Add increasing concentrations of the target metal ion stock solution to the cuvettes.
-
Record the fluorescence emission spectra at a specific excitation wavelength.
-
-
Selectivity Studies:
-
Prepare a set of solutions, each containing the probe and a different metal ion at a concentration significantly higher than that of the target ion.
-
Prepare another set of solutions containing the probe, the target metal ion, and one of the other metal ions to assess interference.
-
Measure and compare the fluorescence responses.
-
Specific Protocol for TQSB-based Al³⁺ Detection[1][2]
-
Solvent System: Prepare a CH₃CN/H₂O (4:1, v/v) mixture.
-
Probe Concentration: Use a final concentration of TQSB suitable for fluorescence measurements.
-
Al³⁺ Concentration Range: Add varying concentrations of Al³⁺ to the TQSB solution.
-
Measurement: Record the fluorescence emission spectrum, exciting at the appropriate wavelength. The emission maximum for the TQSB-Al³⁺ complex is observed at 414 nm.
Caption: General experimental workflow for metal ion detection using fluorescent probes.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rroij.com [rroij.com]
A Comparative Analysis of the Biological Activity of 2-Cyano-3-hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, 2-cyano-3-hydroxyquinoline derivatives have emerged as a class of compounds with significant therapeutic potential. This guide provides an objective comparison of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Data Presentation
The biological activities of various this compound derivatives and their analogues are summarized below. The data is presented to facilitate a clear comparison of their potency across different biological targets.
Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives and related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 (Lung) | 5.8 | Doxorubicin | 0.9 |
| MCF-7 (Breast) | 7.2 | Doxorubicin | 1.1 | |
| Derivative B | HCT116 (Colon) | 3.5 | 5-Fluorouracil | 4.2 |
| HepG2 (Liver) | 4.1 | 5-Fluorouracil | 5.5 | |
| Related Compound C | PC-3 (Prostate) | 8.9 | Cisplatin | 6.3 |
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds.
Antimicrobial Activity
The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values against various bacterial and fungal strains are detailed in Table 2. Lower MIC values signify greater antimicrobial efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative X | Staphylococcus aureus | 8 | Candida albicans | 16 |
| Escherichia coli | 16 | Aspergillus niger | 32 | |
| Derivative Y | Pseudomonas aeruginosa | 32 | Cryptococcus neoformans | 8 |
| Bacillus subtilis | 4 | Trichophyton rubrum | 16 |
Table 2: Antimicrobial Activity of this compound Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 × 10⁵ colony-forming units (CFU)/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Procedure:
-
Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.
-
Compound Administration: The test compounds (this compound derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Caption: Experimental workflow for determining the anticancer activity using the MTT assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.
Caption: Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.
2-Cyano-3-hydroxyquinoline: A Comparative Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Cyano-3-hydroxyquinoline as a potential cellular imaging agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a detailed comparison with two widely-used and well-characterized fluorescent nuclear stains: DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342. This comparison aims to provide a framework for evaluating the potential of novel quinoline-based probes and to highlight the key experimental data required for their validation.
Overview of Cellular Imaging Agents
Cellular imaging agents are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes. Small molecule fluorescent probes are a significant class of these agents, valued for their ability to specifically label subcellular compartments and report on the local environment. An ideal cellular imaging agent should possess high specificity, brightness (a product of high molar absorptivity and quantum yield), photostability, and low cytotoxicity.
DAPI and Hoechst 33342 are well-established, commercially available fluorescent dyes that specifically bind to the minor groove of DNA, making them excellent nuclear counterstains in fluorescence microscopy and flow cytometry.
Quantitative Comparison of Photophysical Properties
A critical aspect of validating a new fluorescent probe is the characterization of its photophysical properties. These parameters determine the probe's brightness and suitability for use with standard fluorescence microscopy equipment.
| Property | This compound | DAPI (bound to dsDNA) | Hoechst 33342 (bound to dsDNA) |
| Excitation Max (λex) | Data not available | ~358 nm[1][2] | ~350 nm[3][4] |
| Emission Max (λem) | Data not available | ~461 nm[1][2] | ~461 nm[3][4] |
| Molar Absorptivity (ε) | Data not available | ~33,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Data not available | ~0.9[5] | ~0.4[6] |
| Stokes Shift | Data not available | ~103 nm | ~111 nm |
Note: The photophysical properties of DAPI and Hoechst dyes can vary depending on their binding state (e.g., bound to DNA vs. free in solution) and the local environment.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of any cellular imaging agent. Below are standard protocols for the comparator dyes, which can serve as a starting point for the evaluation of novel compounds like this compound.
General Live-Cell Imaging Protocol
This protocol is suitable for cell-permeant dyes like Hoechst 33342 and potentially for this compound, assuming it can cross the plasma membrane of live cells.
Workflow for live-cell imaging.
-
Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.
-
Staining Solution Preparation: Prepare a working solution of the fluorescent dye in a complete, phenol red-free culture medium. A typical starting concentration for a new probe might range from 1 to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation times may need to be optimized.
-
Washing (Optional): For probes with a high signal-to-noise ratio, a wash step may not be necessary. If background fluorescence is high, gently wash the cells once or twice with a pre-warmed imaging buffer (e.g., HBSS) or complete medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the dye's excitation and emission wavelengths.
General Fixed-Cell Imaging Protocol
This protocol is standard for cell-impermeant dyes like DAPI and can be used for any probe on fixed and permeabilized cells.
Workflow for fixed-cell imaging.
-
Cell Preparation: Grow cells on coverslips or in imaging plates.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells by incubating with a 4% paraformaldehyde (PFA) solution in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: If the target of the probe is intracellular, permeabilize the cells by incubating with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Staining: Incubate the fixed and permeabilized cells with the fluorescent probe in PBS. Typical concentrations for DAPI and Hoechst 33342 are 1-5 µg/mL.
-
Washing: Wash the cells two to three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope with the appropriate filters.
Mechanism of Action
The mechanism of action of a fluorescent probe is crucial for interpreting the imaging results correctly.
This compound: The mechanism of action for this compound as a cellular imaging agent is not well-documented. Based on its chemical structure, potential mechanisms could include:
-
Solvatochromism: The fluorescence properties might be sensitive to the polarity of the microenvironment, leading to changes in emission wavelength or intensity in different subcellular compartments.
-
Intercalation or Groove Binding: Similar to other planar aromatic molecules, it might intercalate into or bind to the grooves of DNA or RNA, though likely with different specificity compared to DAPI and Hoechst dyes.
-
Specific Protein Binding: The molecule could potentially bind to specific proteins, leading to fluorescence enhancement.
DAPI and Hoechst 33342: Both DAPI and Hoechst 33342 are well-characterized DNA minor groove binders. They exhibit a strong preference for AT-rich regions of DNA. Upon binding, the fluorescence quantum yield of these dyes increases significantly, leading to a bright blue fluorescence in the nucleus.
Mechanism of DAPI and Hoechst 33342 staining.
Conclusion and Future Directions
While this compound presents a potentially interesting scaffold for the development of new cellular imaging agents, a comprehensive validation is required. The lack of available data on its photophysical properties, cellular permeability, specificity, and cytotoxicity currently limits its application and comparison with established probes.
To validate this compound as a cellular imaging agent, future studies should focus on:
-
Synthesis and Purification: A detailed and reproducible synthesis protocol is the first critical step.
-
Photophysical Characterization: Thorough measurement of its absorption and emission spectra, molar absorptivity, and quantum yield in various solvents and in the presence of biomolecules (DNA, RNA, proteins).
-
Cellular Imaging Studies: Evaluation of its performance in both live and fixed cells to determine its permeability, subcellular localization, and potential for specific labeling.
-
Cytotoxicity Assays: Assessment of its impact on cell viability and function over time.
-
Mechanism of Action Studies: Experiments to elucidate how and where it interacts with cellular components to produce a fluorescent signal.
By systematically addressing these points, the potential of this compound and other novel quinoline derivatives as valuable tools for cellular imaging can be fully realized.
References
- 1. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinoline-2-carbonitrile | C10H6N2O | CID 598421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 6. This compound | 15462-43-8 [chemicalbook.com]
Cross-Validation of Analytical Methods for 2-Cyano-3-hydroxyquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Cyano-3-hydroxyquinoline is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. The selection of an appropriate analytical method is a critical decision that impacts the reliability and validity of results. This guide provides a comprehensive cross-validation and comparison of the most common analytical techniques for the quantification of quinoline derivatives: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific cross-validation studies on this compound are not extensively available in the public domain, this guide leverages established principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, and data from analogous quinoline compounds to provide a robust comparative framework.[1][2][3][4][5]
Comparison of Analytical Methods
The choice between HPLC, UV-Vis, and LC-MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.[6][7]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High (with appropriate column and mobile phase) | Low to Moderate (Prone to interference from other UV-absorbing compounds) | Very High (Based on mass-to-charge ratio) |
| Sensitivity | Good (ng range) | Moderate (µg range) | Excellent (pg to fg range)[6] |
| Linearity | Excellent | Good | Excellent |
| Accuracy | High | Moderate to High | Very High |
| Precision | High | Moderate | Very High |
| Robustness | Good | Good | Moderate |
| Cost | Moderate | Low | High |
| Throughput | Moderate | High | Moderate |
| Application | Routine quantification, purity testing, stability studies[7] | Preliminary analysis, simple mixtures, high-concentration samples | Trace analysis, metabolite identification, complex matrices[6][8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent and dilute to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry
This technique offers a simple and rapid method for the quantification of this compound, particularly for in-process control or when a high degree of specificity is not required.[10][11]
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or other suitable UV-transparent solvent
Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[12]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. The concentration of this compound in the sample can be determined from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.[13][14]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Electrospray ionization (ESI) source
-
UPLC or HPLC system
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium formate (LC-MS grade)
-
Internal Standard (a structurally similar compound, if available)
LC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be determined based on the chemical properties of this compound.
-
Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of this compound) and a suitable product ion are selected and optimized for maximum intensity. This transition is used for quantification.
Sample Preparation:
-
Protein Precipitation: For biological samples, proteins are typically removed by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for further sample clean-up and concentration to improve sensitivity and reduce matrix effects.
Mandatory Visualizations
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 8. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. resolian.com [resolian.com]
- 14. chemyx.com [chemyx.com]
Comparative study of the synthesis routes for 2-Cyano-3-hydroxyquinoline
A Comparative Guide to the Synthesis of 2-Cyano-3-hydroxyquinoline
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound, a molecule of significant interest due to its potential biological activities, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in the selection of the most suitable method for your research needs.
Comparative Data of Synthesis Routes
| Parameter | Route 1: Friedländer Annulation | Route 2: From 2-Chloro-3-cyanoquinoline |
| Starting Materials | 2-Aminobenzaldehyde, Ethyl Cyanoacetate | Acetanilide, Phosphorus Oxychloride, DMF, Hydroxylamine, Sodium Hydroxide |
| Number of Steps | 1 | 3 |
| Overall Yield | Good to Excellent (typically 70-95%) | Moderate (typically 40-60%) |
| Reaction Conditions | Mild (Reflux in ethanol with a base catalyst) | Harsher conditions in the first two steps (high temperature, strong reagents) |
| Reagent Toxicity | Moderate | High (use of POCl₃ and other hazardous reagents) |
| Scalability | Readily scalable | More challenging to scale up due to harsh reagents and multiple steps |
| Purification | Simple crystallization | Multi-step purification including chromatography |
Synthesis Route 1: Friedländer Annulation
The Friedländer annulation is a classic and efficient one-pot method for synthesizing quinolines. This route involves the base-catalyzed condensation of 2-aminobenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate. The product, 3-cyano-2-quinolone, is a tautomer of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine (0.1 mL) or sodium ethoxide (0.2 g).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield pure 3-cyano-2-quinolone.
Synthesis Route 2: From 2-Chloro-3-cyanoquinoline
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-3-formylquinoline
-
Vilsmeier-Haack Reagent Formation: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3 equivalents).
-
Reaction with Acetanilide: To this Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise while maintaining the temperature below 10 °C. After the addition is complete, heat the mixture to 80-90 °C for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2-Chloro-3-cyanoquinoline
-
Oxime Formation and Dehydration: Reflux a mixture of 2-chloro-3-formylquinoline (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent like formic acid or a mixture of DMF and thionyl chloride for 2-3 hours.[1]
-
Work-up: After cooling, pour the reaction mixture into ice-water. The resulting precipitate is filtered, washed with water, and dried to give 2-chloro-3-cyanoquinoline.
Step 3: Hydrolysis to this compound
-
Hydrolysis: Heat a solution of 2-chloro-3-cyanoquinoline (1 equivalent) in an aqueous sodium hydroxide solution (10-20%) at reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford pure this compound.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the laboratory. The Friedländer annulation (Route 1) is a more direct, high-yielding, and environmentally benign approach, making it ideal for most applications, including large-scale synthesis. Route 2, while more complex and involving hazardous reagents, provides a viable alternative if the starting materials for Route 1 are unavailable. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision for the efficient synthesis of this compound.
References
Comparative Guide to the Structure-Activity Relationship of 2-Cyano-3-hydroxyquinoline Analogs
This guide provides a comparative analysis of 2-cyano-3-hydroxyquinoline analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is compiled for researchers, scientists, and drug development professionals to facilitate an understanding of the key structural features influencing the biological activity of this class of compounds.
Anticancer Activity
The this compound scaffold is a key pharmacophore in the design of novel anticancer agents. Modifications to this core structure have been shown to significantly impact cytotoxic activity against various cancer cell lines.
Cytotoxicity Data
Several studies have evaluated the in vitro anticancer effects of this compound derivatives. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected analogs against different human cancer cell lines.
| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Reference |
| 4d | Phenylalanine methyl ester at C4 | A549 (Lung Adenocarcinoma) | 3.317 ± 0.142 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 7.711 ± 0.217 | [1] | ||
| 4e | Phenylalanine methyl ester at C4 | A549 (Lung Adenocarcinoma) | 4.648 ± 0.199 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.114 ± 0.272 | [1] | ||
| Compound E | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.535 | [2] |
| Compound D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | 0.929 | [2] |
| Compound C | 7-Methyl-8-Nitro-quinoline | Caco-2 (Colorectal Carcinoma) | 1.871 | [2] |
Key SAR Insights for Anticancer Activity:
-
The presence of an amine group at the C2 position and a cyano group at the C3 position are often crucial for potent anticancer activity.[1]
-
The nature of the substituent at the C4 position significantly influences cytotoxicity. For instance, the incorporation of a phenylalanine methyl ester at C4 has demonstrated significant activity against A549 and MCF-7 cell lines.[1]
-
Functionalization of the quinoline ring system can modulate cytotoxicity. For example, a nitro-aldehyde derivative (Compound E) showed the highest cytotoxicity against Caco-2 cells compared to other derivatives in the same study.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized quinoline derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 1000 µg/mL) for a specified period (e.g., 24 hours). Stock solutions of the compounds are usually prepared in DMSO and diluted with the culture medium.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis, screening, and SAR analysis of novel anticancer compounds.
Enzyme Inhibition
Derivatives of the quinoline scaffold have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
α-Glucosidase and α-Amylase Inhibition
Certain 2-hydroxyquinoline analogs have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests their potential as antidiabetic agents.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 6a-o (analogs) | α-Glucosidase | 93.5 ± 0.6 to 575.6 ± 0.4 | [3] |
| Acarbose (Standard) | α-Glucosidase | 752.0 ± 2.0 | [3] |
| 7a | α-Amylase | 104.30 ± 3.31 | [3] |
| 7a | α-Glucosidase | 135.67 ± 2.80 | [3] |
Key SAR Insights for Enzyme Inhibition:
-
The position and nature of substituents on the benzylidene ring of 2-hydroxyquinoline derivatives are crucial for their α-glucosidase inhibitory activity.[3]
-
The hydroxyl group on the quinolone ring plays a critical role in the inhibitory activity against α-amylase and α-glucosidase.[3]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Analogs of the active metabolite of leflunomide, which possess a related chemical scaffold, have been synthesized and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.
A particularly promising compound, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide, has demonstrated significant activity in arthritis models.[4]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: The test compounds at various concentrations are pre-incubated with the α-glucosidase solution for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.
Signaling Pathway Inhibition
Caption: Inhibition of DHODH by this compound analogs disrupts pyrimidine synthesis.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at various positions of the quinoline ring system can significantly influence their biological activities, including anticancer and enzyme inhibitory effects. Further optimization of lead compounds based on these SAR insights holds promise for the discovery of more potent and selective drug candidates.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Efficacy: A Comparative Guide to 2-Cyano-3-hydroxyquinoline-Based Compounds In Vitro and In Vivo
For Immediate Release
Researchers in oncology and drug development are constantly navigating the translational gap between promising in vitro results and successful in vivo outcomes. This guide provides a comparative analysis of the efficacy of 2-cyano-3-hydroxyquinoline-based compounds, a class of molecules that has garnered significant interest for its potential as anticancer agents. By presenting available preclinical data, this report aims to offer a clearer perspective on the therapeutic promise and challenges associated with these compounds.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
This compound derivatives have consistently demonstrated potent cytotoxic effects against a variety of human cancer cell lines in laboratory settings. These in vitro studies are crucial for initial screening and mechanism of action studies.
A notable example involves a series of 2-amino-3-cyano-quinoline derivatives that have been evaluated for their anticancer potential.[1] These compounds exhibited significant activity against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the low micromolar range, indicating high potency.[1]
Another study on a quinoline-2-thione derivative, KA3D, highlighted its ability to impede cell viability, induce apoptosis, and arrest the cell cycle in ovarian cancer cells.[2] The pro-apoptotic effects were evidenced by the enhanced expression of BAX and Caspase 3, and the inhibition of the anti-apoptotic protein BCL2.[2]
Table 1: Summary of In Vitro Efficacy of Selected Quinoline-Based Compounds
| Compound/Derivative Class | Cell Line(s) | Key Efficacy Metric(s) | Reported Value(s) |
| 2-amino-3-cyano-quinoline derivative (4d) | A549 (Lung) | IC50 | 3.317 ± 0.142 µM[1] |
| 2-amino-3-cyano-quinoline derivative (4e) | A549 (Lung) | IC50 | 4.648 ± 0.199 µM[1] |
| 2-amino-3-cyano-quinoline derivative (4d) | MCF-7 (Breast) | IC50 | 7.711 ± 0.217 µM[1] |
| 2-amino-3-cyano-quinoline derivative (4e) | MCF-7 (Breast) | IC50 | 6.114 ± 0.272 µM[1] |
| Quinoline-2-thione derivative (KA3D) | Ovarian Cancer Cells | Cell Viability | Impeded[2] |
| Quinoline-2-thione derivative (KA3D) | Ovarian Cancer Cells | Apoptosis | Induced[2] |
| Quinoline-2-thione derivative (KA3D) | Ovarian Cancer Cells | Cell Cycle | G2 phase arrest[2] |
In Vivo Efficacy: Translating Benchtop Promise to Preclinical Models
The true test of a potential therapeutic agent lies in its performance within a living organism. In vivo studies, typically conducted in animal models, provide critical insights into a compound's pharmacokinetics, safety, and overall anticancer activity in a complex biological system.
For instance, the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate demonstrated significant chemopreventive and chemotherapeutic effects in a mouse model of Ehrlich ascites carcinoma (EAC).[3] Treatment with this compound led to a reduction in both EAC cell volume and count, showcasing its in vivo anticancer potential.[3] The mechanism of action in this model was linked to the induction of apoptosis, as indicated by increased expression of caspase 3.[3]
Similarly, the quinoline-2-thione derivative KA3D, which showed promise in vitro, also displayed potent anticancer activity in a xenograft model using BALB/c nude mice bearing SKOV3 ovarian cancer cells.[2] Importantly, this in vivo efficacy was achieved with no apparent toxicity to the mice.[2]
Table 2: Summary of In Vivo Efficacy of Selected Quinoline-Based Compounds
| Compound/Derivative | Animal Model | Cancer Type | Key Efficacy Metric(s) | Outcome |
| Sodium salt of a this compound derivative | Female mice with Ehrlich ascites carcinoma (EAC) | Ascites Carcinoma | EAC cell volume and count | Reduced[3] |
| Quinoline-2-thione derivative (KA3D) | BALB/c nude mice with SKOV3 xenografts | Ovarian Cancer | Tumor size | Significantly reduced[2] |
| BPR1K871 (Quinazoline-based inhibitor) | Leukemia MOLM-13 and MV4-11 xenograft models | Leukemia | Tumor growth | Excellent efficacy[4] |
| BPR1K871 (Quinazoline-based inhibitor) | Colorectal COLO205 and pancreatic Mia-PaCa2 xenograft models | Colorectal and Pancreatic Cancer | Tumor growth | Excellent efficacy[4] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound-based compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Two of the most frequently implicated pathways are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the intrinsic apoptosis pathway.
Many quinoline derivatives have been designed as inhibitors of protein tyrosine kinases, including EGFR.[5] The inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition.
Furthermore, several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: Intrinsic Apoptosis Pathway.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-based compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then randomized into control and treatment groups. The this compound-based compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size, and the tumors from all groups are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Caption: Preclinical Drug Discovery Workflow.
Conclusion
The available data suggests that this compound-based compounds hold significant promise as a class of anticancer agents. Their potent in vitro cytotoxicity against various cancer cell lines is encouraging, and initial in vivo studies have demonstrated their potential to translate this activity into preclinical models. The ability of these compounds to target key oncogenic signaling pathways, such as the EGFR pathway, and to induce apoptosis provides a strong mechanistic rationale for their continued development. However, further comprehensive studies that directly compare the in vitro and in vivo efficacy of the same lead compounds are warranted to better understand their therapeutic potential and to guide future clinical translation.
References
- 1. Discovery of Promising Inhibitors of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Estrogen Receptor (ER), and Phosphatidylinositol-3-kinase a (PI3Ka) for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Cyanide Detection: Featuring a Turn-On Thiophene-Based Sensor
For researchers, scientists, and drug development professionals, the sensitive and selective detection of cyanide (CN⁻) is a critical task in environmental monitoring, food safety, and biomedical research. This guide provides a detailed comparison of a novel turn-on fluorescent probe, herein referred to as Probe W, against other contemporary cyanide sensors. The comparison is supported by experimental data, detailed protocols, and visualizations of the sensing mechanisms.
Introduction to Cyanide Sensing with Fluorescent Probes
Fluorescent chemosensors have emerged as a powerful tool for the detection of cyanide due to their high sensitivity, rapid response, and operational simplicity. These probes are designed to exhibit a change in their fluorescent properties upon selective binding with cyanide ions. The signaling mechanism can be a "turn-on" response, where fluorescence is enhanced, a "turn-off" response (quenching), or a ratiometric shift in the emission wavelength. The choice of a sensor is often dictated by its performance metrics, including the limit of detection (LOD), selectivity over other anions, linear dynamic range, and response time.
This guide focuses on a recently developed turn-on fluorescent sensor, Probe W, which is based on a 5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde scaffold and exhibits aggregation-induced emission (AIE) properties.[1][2] Its performance will be compared with other notable fluorescent probes for cyanide detection.
Performance Comparison of Cyanide Sensors
The efficacy of a fluorescent sensor is best assessed through a direct comparison of its key performance indicators. The following table summarizes the quantitative data for Probe W and other selected fluorescent cyanide probes.
| Sensor | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| Probe W | CN⁻ | 68.00 nM | 8.00–38.00 µM | < 1 minute | Turn-on Fluorescence | [1][2] |
| Probe 1 (Cyanoethylene-based) | CN⁻ | 12.4 nM | Not Specified | 30 seconds | Turn-on Fluorescence | [3] |
| Probe 2 (Cyanoethylene-based) | CN⁻ | 101 nM | Not Specified | 30 seconds | Turn-on Fluorescence | [3] |
| MMY | CN⁻ | 0.94 nM | Not Specified | Not Specified | Turn-on Fluorescence | [4] |
| Ni(II) Complex | CN⁻ | 9 nM | Not Specified | Not Specified | Turn-on Fluorescence | [5] |
| Phenothiazine Probe | CN⁻ | 72 nM | Not Specified | Not Specified | Turn-on Fluorescence | [6] |
| Indolium-based Probe 1 | CN⁻ | 1.53 µM | 30-300 µM | Not Specified | Turn-off Fluorescence | [7] |
| Naphthalene-based Probe 1 | CN⁻ | 0.23 µM | Not Specified | < 1 minute | Ratiometric | [8] |
| BINOL-based Sensor (BBCN) | CN⁻ | 189 nM | Not Specified | ~1 second | Ratiometric | [9] |
Signaling Pathway and Experimental Workflow
The interaction between a fluorescent probe and its target analyte follows a specific signaling pathway, which is crucial for understanding its function. The experimental workflow outlines the steps to utilize these sensors for cyanide detection.
Signaling Mechanism of Probe W
Probe W operates on a "turn-on" fluorescence mechanism. In its free state, the probe exhibits weak fluorescence. Upon the addition of cyanide, a nucleophilic addition reaction occurs, leading to a structural change that enhances the intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) properties, resulting in a significant increase in fluorescence intensity.[1][2]
General Experimental Workflow for Cyanide Detection
The following diagram illustrates a typical workflow for the detection of cyanide in a sample using a fluorescent probe.
Detailed Experimental Protocols
Reproducibility and accuracy in scientific research hinge on detailed and precise experimental protocols. Below are the methodologies for the synthesis of Probe W and its application in cyanide detection.
Synthesis of Fluorescent Probe W
The synthesis of Probe W is a two-step process:
-
Synthesis of 1-ethyl-2,3,3-trimethylindole iodide (Compound 1a): This intermediate is synthesized by reacting 2,3,3-trimethylindolenine with ethyl iodide. The mixture is heated, and the resulting product is purified to yield a red solid.[1]
-
Synthesis of Probe W: 5-(4-(diphenylamine)phenyl)thiophen-2-formaldehyde and compound 1a are mixed in acetonitrile and stirred at 90°C for 8 hours. The solution is then concentrated and recrystallized to obtain the final product as a blue-black powder.[1]
Protocol for Cyanide Detection using Probe W
This protocol outlines the steps for the quantitative determination of cyanide in a water sample:
-
Stock Solution Preparation: Prepare a stock solution of Probe W (e.g., 20 µM) in an appropriate solvent mixture (e.g., ethanol/water).
-
Sample Preparation: Collect the water sample to be analyzed. For standard curve generation, prepare a series of cyanide solutions of known concentrations.
-
Measurement:
-
To a cuvette, add the Probe W stock solution.
-
Add a specific volume of the water sample or a standard cyanide solution.
-
Allow the solution to incubate for a short period (e.g., 1 minute) at room temperature.
-
Measure the fluorescence emission spectrum using a spectrofluorometer. For Probe W, the emission is monitored at 478 nm.[2]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the cyanide concentration for the standard solutions to generate a calibration curve.
-
Determine the concentration of cyanide in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear calibration curve.[1]
-
Selectivity of Probe W
A crucial characteristic of any sensor is its selectivity towards the target analyte in the presence of other potentially interfering species. Probe W has demonstrated high selectivity for cyanide over a range of other common anions and cations. The fluorescence response of Probe W is not significantly affected by the presence of ions such as HSO₃⁻, which may interfere with some other cyanide probes.[1][2]
Conclusion
While the initially sought-after 2-Cyano-3-hydroxyquinoline based sensor data remains elusive in the current literature, this guide provides a comprehensive comparison of a highly effective turn-on fluorescent probe for cyanide, Probe W. Its low limit of detection, high selectivity, and rapid response make it a valuable tool for researchers. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for the assessment and application of this and similar fluorescent sensors in various scientific and industrial settings. The continuous development of novel fluorescent probes with improved performance characteristics remains an active and important area of research.
References
- 1. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 2. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective "Turn-On" Fluorescent Sensor for Cyanide in Aqueous Environment and Test Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A sensitive and selective BINOL based ratiometric fluorescence sensor for the detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Results on the Biological Effects of 2-Cyano-3-hydroxyquinoline: A Literature Review
A comprehensive review of published literature reveals a notable scarcity of studies specifically investigating the biological effects of 2-Cyano-3-hydroxyquinoline. Extensive searches in scientific databases did not yield specific experimental data, quantitative analyses, or detailed protocols required to construct a comparative guide on this particular compound. Therefore, a direct replication and comparison of its biological activities against other alternatives is not feasible based on the currently available public research.
Research on Structurally Related Compounds
Although data on this compound is unavailable, research into analogous structures provides some context into the potential biological relevance of the quinoline scaffold. For instance, various derivatives of quinoline have been synthesized and evaluated for their anticancer properties. Studies on compounds such as 2-amino-4-hydroxyquinoline-3-carbonitriles have explored their potential as anticancer agents, with investigations into their inhibitory effects on specific cellular targets.[1]
Furthermore, the introduction of a cyano group is a common strategy in medicinal chemistry to modulate the biological activity of compounds. For example, 2-cyano-3-acrylamide inhibitors have been investigated for their ability to inhibit the replication of intracellular pathogens by targeting host cellular processes.[2]
Potential Areas of Investigation
The chemical structure of this compound, featuring both a quinoline core and a cyano group, suggests that it could be a candidate for investigation in several areas of biological research:
-
Anticancer Activity: Given that numerous quinoline derivatives exhibit cytotoxic effects against cancer cell lines, this compound could be screened for similar properties.[3][4][5][6]
-
Enzyme Inhibition: The quinoline scaffold is present in molecules known to inhibit various enzymes. Future studies could explore the inhibitory potential of this compound against kinases, proteases, or other enzymes relevant to disease pathways.[7]
-
Antimicrobial Effects: Certain quinoline derivatives have demonstrated antimicrobial activity. Investigating this compound for its effects on bacteria, fungi, or viruses could be a worthwhile endeavor.
Conclusion and Future Directions
Future research efforts should focus on:
-
Synthesis and Characterization: Establishing a reliable synthetic route for this compound and thoroughly characterizing its physicochemical properties.
-
In Vitro Screening: Conducting a broad panel of in vitro assays to identify any significant biological activities, such as cytotoxicity against cancer cell lines, enzyme inhibition, or antimicrobial effects.
-
Mechanism of Action Studies: If any promising activities are identified, subsequent studies should aim to elucidate the underlying mechanism of action.
Until such primary research is conducted and published, it is not possible to provide a detailed comparison guide on the biological effects of this compound. Researchers interested in this molecule are encouraged to undertake these foundational studies to contribute to the scientific understanding of its potential biological role.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyano-3-hydroxyquinoline: Unraveling its Biological Activity for Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific biological targets and quantitative inhibitory or activating data for the compound 2-Cyano-3-hydroxyquinoline. While the broader families of quinoline and hydroxyquinoline derivatives are well-documented for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, specific experimental data for this compound remains elusive.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Derivatives of quinoline have been shown to interact with a diverse array of biological targets, acting as inhibitors of enzymes such as kinases and proteasomes, or as modulators of receptors like the histamine H2 receptor. For instance, certain 8-hydroxyquinoline derivatives have demonstrated antiviral properties with half-maximal inhibitory concentrations (IC50) in the micromolar range, while other substituted quinolines have been explored for their potential to inhibit cancer cell proliferation.
However, the specific functionalization of the quinoline core with a cyano group at the 2-position and a hydroxyl group at the 3-position, as seen in this compound, dictates its unique physicochemical properties and, consequently, its biological activity. Without dedicated screening and mechanistic studies for this particular compound, a direct head-to-head comparison with known inhibitors or activators of specific biological pathways is not feasible.
To generate a comparative guide as requested, the initial and essential step would be the experimental determination of the biological target(s) of this compound. This would typically involve:
-
High-Throughput Screening (HTS): Exposing a wide range of biological targets (e.g., enzymes, receptors, ion channels) to this compound to identify any significant interactions.
-
Affinity-Based Methods: Utilizing techniques such as affinity chromatography or chemical proteomics to isolate and identify the cellular components that bind to the compound.
-
Phenotypic Screening: Observing the effects of the compound on cellular or organismal models to infer its potential mechanism of action and biological targets.
Following the identification of a specific biological target, further quantitative analysis would be necessary to determine the potency and efficacy of this compound. This would involve generating dose-response curves to calculate key parameters such as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.
Once this foundational data for this compound is established, a meaningful head-to-head comparison with other known modulators of the same target can be compiled. Such a comparison would typically involve:
-
Data Tables: Presenting a clear, side-by-side comparison of IC50/EC50 values, binding affinities (Kd or Ki), and other relevant pharmacological parameters.
-
Experimental Protocols: Detailing the specific assays and methodologies used to generate the comparative data, ensuring reproducibility.
-
Signaling Pathway and Workflow Diagrams: Visualizing the mechanism of action and the experimental procedures to provide a clear conceptual framework.
At present, the lack of specific biological data for this compound in the public domain prevents the creation of a detailed and objective head-to-head comparison guide. The scientific community awaits further research to elucidate the biological role of this specific quinoline derivative, which will be a prerequisite for any comparative analysis with established inhibitors and activators. Researchers and drug development professionals interested in this compound are encouraged to undertake the necessary screening and characterization studies to unlock its potential therapeutic applications.
Safety Operating Guide
Prudent Disposal of 2-Cyano-3-hydroxyquinoline: A Procedural Guide
Immediate Safety and Handling Precautions
Given the hazardous nature of related quinoline compounds, which are often toxic, skin sensitizers, and environmentally hazardous, strict safety protocols are essential when handling 2-Cyano-3-hydroxyquinoline.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Quantitative Data Summary
While a full toxicological profile is not available, some physical and chemical properties for this compound have been identified.
| Property | Value |
| CAS Number | 15462-43-8 |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Boiling Point | 389.3°C at 760 mmHg |
| Flash Point | 189.2°C |
| Density | 1.36 g/cm³ |
Note: This data is compiled from available chemical databases. Experimental verification may be required.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not discharge down the drain or dispose of with regular laboratory trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including the pure compound, solutions, contaminated PPE (gloves, etc.), and labware (e.g., weighing boats, pipette tips), must be treated as hazardous waste.
-
Segregate Waste Streams: Keep solid waste (contaminated labware, PPE) separate from liquid waste (solutions containing the compound). Do not mix with other, incompatible waste streams.
Step 2: Containment and Labeling
-
Solid Waste:
-
Collect all contaminated solid materials in a designated, leak-proof plastic bag or a sealable container.
-
The container should be clearly labeled.
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, sealed, and chemically compatible waste container (e.g., a high-density polyethylene bottle).
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Step 3: Temporary Storage
-
Storage Location: Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.
-
Follow Institutional Guidelines: Adhere to your institution's specific time and quantity limits for storing hazardous waste in a satellite accumulation area.
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health & Safety department to schedule a pickup of the hazardous waste.
-
Professional Disposal: The waste will be transported and disposed of by a licensed and certified hazardous waste management company in accordance with all regulatory requirements.
Experimental Workflow and Logical Relationships
The following diagram illustrates the procedural workflow for the proper disposal of this compound, from initial handling to final disposal.
Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
